molecular formula C8H11NO2 B3048414 4-Amino-3-(methoxymethyl)phenol CAS No. 168202-62-8

4-Amino-3-(methoxymethyl)phenol

Cat. No.: B3048414
CAS No.: 168202-62-8
M. Wt: 153.18 g/mol
InChI Key: LDTFNMXEYANGJI-UHFFFAOYSA-N
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Description

4-Amino-3-(methoxymethyl)phenol is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-3-(methoxymethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-(methoxymethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-(methoxymethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-5-6-4-7(10)2-3-8(6)9/h2-4,10H,5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTFNMXEYANGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301303971
Record name 4-Amino-3-(methoxymethyl)phenol
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Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168202-62-8
Record name 4-Amino-3-(methoxymethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168202-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-(methoxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

De Novo Synthesis of 4-Amino-3-(methoxymethyl)phenol from 3-Methoxyphenol: A Multi-Step Regioselective Pathway

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-amino-3-(methoxymethyl)phenol directly from 3-methoxyphenol presents a profound structural challenge. The starting material possesses a methoxy ether (–OCH


) at the C3 position, whereas the target molecule requires a methoxymethyl group (–CH

OCH

) at the same position, alongside a newly installed amino group at C4. Direct conversion of an aryl ether to an aryl carbon-linked substituent is not synthetically viable via single-step functionalization.

To overcome this discrepancy, we have designed a rigorous, self-validating 9-step synthetic metathesis. This guide outlines the causality, kinetic control, and regioselective strategies required to execute this complex transformation, ensuring high fidelity for researchers in drug development and process chemistry.

Retrosynthetic Strategy & Structural Causality

Our approach is divided into two distinct phases. Phase I focuses on the metathesis of the C3 substituent, requiring the cleavage of the existing ether, activation of the resulting phenol, and a palladium-catalyzed carbonylation to build the carbon-carbon bond. Phase II leverages the directing effects of the unprotected phenol to regioselectively install the nitrogen moiety at the C4 position.

Retrosynthesis Target 4-Amino-3-(methoxymethyl)phenol (Target) Nitroso 4-Nitroso-3-(methoxymethyl)phenol Target->Nitroso Reduction MMPhenol 3-(Methoxymethyl)phenol Nitroso->MMPhenol Nitrosation Triflate 3-Hydroxyphenyl triflate MMPhenol->Triflate Carbonylation & Reduction Resorcinol Resorcinol Triflate->Resorcinol Monotriflation Starting 3-Methoxyphenol (Starting Material) Resorcinol->Starting Demethylation

Retrosynthetic pathway from 4-Amino-3-(methoxymethyl)phenol to 3-methoxyphenol.

Phase I: C–O to C–C Functional Group Metathesis

The transformation of the C3 position requires complete deconstruction and reconstruction of the functional group.

  • Demethylation: The sequence begins with the exhaustive demethylation of 3-methoxyphenol using Boron tribromide (BBr

    
    ). BBr
    
    
    
    acts as a strong Lewis acid, coordinating to the ether oxygen and facilitating bromide attack to yield resorcinol. This follows the general procedure established by McOmie and co-workers (1).
  • Monotriflation & Protection: Resorcinol is treated with one equivalent of trifluoromethanesulfonic anhydride (Tf

    
    O). The electron-withdrawing nature of the first triflate group deactivates the ring, preventing bis-triflation. The remaining phenolic –OH is then protected using Triisopropylsilyl chloride (TIPSCl), chosen for its steric bulk and stability against subsequent reductive conditions.
    
  • Palladium-Catalyzed Carbonylation: The critical C–C bond formation is achieved via carbonylation. As demonstrated in literature (2), palladium-catalyzed carbonylation of aryl triflates operates efficiently under mild conditions. Using Pd(OAc)

    
    , dppp, and CO in methanol yields methyl 3-(triisopropylsilyloxy)benzoate.
    
  • Reduction & Etherification: The ester is reduced to a benzyl alcohol using LiAlH

    
    , followed by Williamson etherification (NaH/MeI) to install the methoxymethyl ether.
    
  • Deprotection: TBAF is used to cleave the TIPS group, releasing the free 3-(methoxymethyl)phenol for Phase II.

Quantitative Yield Data Summary
StepTransformationReagents & SolventsConditionsExpected Yield (%)
1DemethylationBBr

, DCM
-78 °C to RT, 12 h92
2MonotriflationTf

O, Pyridine, DCM
0 °C, 2 h65
3TIPS ProtectionTIPSCl, Imidazole, DMFRT, 4 h95
4CarbonylationPd(OAc)

, dppp, CO, MeOH
70 °C, 16 h88
5Ester ReductionLiAlH

, THF
0 °C to RT, 3 h90
6EtherificationNaH, MeI, THF0 °C to RT, 5 h85
7DeprotectionTBAF, THFRT, 2 h94
8NitrosationNaNO

, H

SO

(aq)
0 °C, 1 h75
9Nitroso ReductionNa

S

O

, NaOH (aq)
70 °C, 2 h80

Phase II: Regioselective Electrophilic Aromatic Substitution

With 3-(methoxymethyl)phenol synthesized, the final challenge is the regioselective installation of the amino group at C4.

Nitrosation Causality: The strongly activating phenolic –OH group directs electrophilic aromatic substitution to the ortho and para positions. The C4 position (para to –OH) is sterically less hindered than the C2 position. The kinetics of C-nitrosation involve a diffusion-controlled mechanism followed by a slow proton transfer, ensuring high regiocontrol at low temperatures (3). The active electrophile, the nitrosonium ion (NO


), is generated in situ from sodium nitrite and sulfuric acid (4).

Reduction Causality: The resulting nitroso intermediate is chemoselectively reduced using sodium dithionite (Na


S

O

). This reagent is chosen because it rapidly reduces the nitroso group to an amine without risking the cleavage of the newly formed methoxymethyl ether (5).

Mechanism NO_gen NaNO2 + H+ -> NO+ (Nitrosonium) Pi_Complex Pi-Complex Formation NO_gen->Pi_Complex Phenol 3-(Methoxymethyl)phenol Phenol->Pi_Complex Sigma_Complex Sigma-Complex (Wheland Intermediate) at C4 (para to OH) Pi_Complex->Sigma_Complex Electrophilic Attack Deprotonation Deprotonation Sigma_Complex->Deprotonation Rearomatization Product 4-Nitroso-3-(methoxymethyl)phenol Deprotonation->Product

Mechanism of regioselective electrophilic nitrosation at the para position.

Self-Validating Experimental Protocols

Protocol A: Palladium-Catalyzed Carbonylation (Step 4)

Causality of Reagent Choice: The bidentate ligand dppp is selected because its bite angle effectively stabilizes the Pd(II) intermediate, preventing premature ligand dissociation and promoting CO insertion over undesired side reactions.

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-(triisopropylsilyloxy)phenyl triflate (1.0 equiv), Pd(OAc)

    
     (0.05 equiv), and dppp (0.05 equiv).
    
  • Solvent & Atmosphere: Evacuate and backfill the flask with CO gas three times. Inject anhydrous methanol (10 equiv) and triethylamine (2.0 equiv) dissolved in anhydrous DMF.

  • Reaction: Heat the mixture to 70 °C under a CO balloon for 16 hours.

  • Validation Check: The reaction mixture will transition from a pale yellow solution to a dark palladium black suspension upon completion. TLC (Hexanes/EtOAc 9:1) must show complete consumption of the triflate (R

    
     0.6) and the appearance of a UV-active ester spot (R
    
    
    
    0.4).
Protocol B: Regioselective Nitrosation (Step 8)

Causality of Temperature Control: Maintaining the reaction strictly at 0 °C is critical. Higher temperatures lead to the decomposition of nitrous acid into nitric oxide and nitric acid, which causes over-oxidation of the phenol ring.

  • Preparation: Dissolve 3-(methoxymethyl)phenol (1.0 equiv) in a 1:1 mixture of water and ethanol. Add 10% aqueous H

    
    SO
    
    
    
    until the pH reaches ~2.0.
  • Addition: Cool the flask to 0 °C in an ice-brine bath. Add a pre-cooled aqueous solution of NaNO

    
     (1.1 equiv) dropwise over 30 minutes via an addition funnel.
    
  • Validation Check: The solution will immediately transition from colorless to a deep red/brown suspension. TLC (Hexanes/EtOAc 3:1) should indicate the complete consumption of the starting material (R

    
     0.45) and the appearance of a new, lower R
    
    
    
    spot (R
    
    
    0.25) corresponding to the nitroso intermediate.
Protocol C: Chemoselective Reduction (Step 9)
  • Preparation: To the unpurified deep red suspension of 4-nitroso-3-(methoxymethyl)phenol from Protocol B, add 2M NaOH (aq) until the pH is adjusted to 9.0.

  • Reduction: Heat the mixture to 70 °C. Add solid sodium dithionite (Na

    
    S
    
    
    
    O
    
    
    , 3.0 equiv) portion-wise over 20 minutes.
  • Validation Check: The successful reduction is self-validating; it is marked by the rapid discharge of the deep red color. Upon cooling to 0 °C, crystals of 4-amino-3-(methoxymethyl)phenol will precipitate. Filter, wash with ice-cold water, and dry under vacuum.

References

  • Synthesis of C4-substituted 1,2,3,4-tetrahydroisoquinolin-6 ...
  • Source: acs.
  • Source: google.
  • Nitrosation kinetics of phenolic components of foods and beverages - Academia.
  • Source: benchchem.

Sources

4-Amino-3-(methoxymethyl)phenol: A Comprehensive Guide to Solvation Thermodynamics and Solubility Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

In early-stage pharmaceutical development and advanced organic synthesis, the physicochemical profiling of building blocks is a non-negotiable prerequisite. 4-Amino-3-(methoxymethyl)phenol (CAS No. 168202-62-8) [1] is a highly functionalized aromatic intermediate characterized by its amphoteric nature and multi-point hydrogen-bonding capabilities.

As a Senior Application Scientist, I approach solubility not merely as a static value, but as a dynamic equilibrium dictated by molecular architecture, solvent polarity, and system pH. This whitepaper deconstructs the solvation thermodynamics of 4-Amino-3-(methoxymethyl)phenol, provides a predictive solvent selection matrix, and outlines field-proven, self-validating experimental protocols for both kinetic and thermodynamic solubility determination.

Molecular Architecture & Solvation Thermodynamics

To understand the solubility of 4-Amino-3-(methoxymethyl)phenol, we must first analyze the causality behind its molecular interactions. Solubility is the thermodynamic balance between disrupting the solid-state crystal lattice energy and forming new solute-solvent interactions (solvation energy).

The molecule possesses four distinct structural features that dictate its solubility profile:

  • Primary Aromatic Amine (-NH₂): Acts as both a hydrogen bond donor (HBD) and acceptor (HBA). With an estimated pKa of ~4.5, it undergoes protonation in acidic media (pH < 3), forming a highly water-soluble ammonium cation.

  • Phenolic Hydroxyl (-OH): A strong HBD and HBA. With an estimated pKa of ~9.5, it deprotonates in basic media (pH > 10) to form a water-soluble phenoxide anion.

  • Methoxymethyl Ether (-CH₂OCH₃): This flexible side chain acts as an HBA. Unlike a rigid, purely lipophilic alkyl group, the ether oxygen introduces polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., Methanol, Ethanol).

  • Aromatic Core: Drives lipophilicity and

    
     stacking in the solid state, favoring dissolution in moderately non-polar or aromatic solvents.
    

Because the molecule contains both a weakly acidic phenol and a weakly basic amine, it is amphoteric . At physiological pH (7.4), the molecule exists predominantly in its un-ionized (neutral) state. Consequently, its aqueous solubility at pH 7.4 represents its intrinsic solubility (


), which is its lowest solubility point across the pH spectrum[2].

Solvation Compound 4-Amino-3-(methoxymethyl)phenol CAS: 168202-62-8 Phenol Phenol (-OH) pKa ~9.5 Compound->Phenol Amine Amine (-NH2) pKa ~4.5 Compound->Amine Ether Methoxymethyl (-CH2OCH3) Compound->Ether Ring Aromatic Ring Compound->Ring HBD H-Bond Donor Phenol->HBD HBA H-Bond Acceptor Phenol->HBA Amine->HBD Amine->HBA Ether->HBA Lipo Lipophilic / Pi-Pi Ring->Lipo AqSol Aqueous Solubility (pH Dependent) HBD->AqSol HBA->AqSol OrgSol Organic Solubility (Polar Aprotic/Protic) HBA->OrgSol Lipo->OrgSol

Logical mapping of functional groups to solvation mechanisms.

Empirical Solubility Profile & Solvent Selection Matrix

Based on the thermodynamic principles outlined above, the following matrix summarizes the expected solubility behavior of 4-Amino-3-(methoxymethyl)phenol across various solvent classes. This matrix serves as a guide for selecting solvents for synthesis, purification (e.g., recrystallization), and biological assays.

Solvent ClassRepresentative SolventsExpected SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPHigh (>50 mg/mL)Excellent disruption of crystal lattice via strong HBA interactions with the solute's -OH and -NH₂ groups. Standard for stock solutions[3][4].
Polar Protic Methanol, EthanolModerate to High Favorable HBD/HBA interactions. Good choices for recrystallization when paired with an anti-solvent.
Aqueous (Acidic) 0.1 N HCl (pH 1.2)High Protonation of the primary amine (-NH₃⁺) creates a highly soluble ionic species[2].
Aqueous (Neutral) PBS Buffer (pH 7.4)Low (<1 mg/mL)Molecule is un-ionized. Solvation relies entirely on neutral hydrogen bonding, which struggles to overcome lattice energy[5].
Aqueous (Basic) 0.1 N NaOH (pH 12)High Deprotonation of the phenol (-O⁻) creates a highly soluble anionic species.
Non-Polar Hexane, HeptaneVery Low Inability to participate in hydrogen bonding; cannot disrupt the strong intermolecular H-bonds of the solid state.
Halogenated Dichloromethane (DCM)Moderate Sufficient dipole moment to dissolve the neutral organic compound, useful for liquid-liquid extractions.

Experimental Protocols: A Self-Validating System

In drug discovery, relying on theoretical solubility is insufficient. We must empirically determine both Kinetic Solubility (precipitation rate from a concentrated stock) and Thermodynamic Solubility (equilibrium state of the solid in solvent)[6][7].

The following protocols are designed with built-in validation steps to ensure scientific integrity.

Protocol A: High-Throughput Kinetic Solubility (Turbidimetric Assay)

Kinetic solubility mimics the conditions of biological assays where a compound dissolved in DMSO is suddenly introduced to an aqueous environment[4].

Causality Check: Why turbidimetry? When the anti-solvent (water) drives the compound out of solution, it forms micro-precipitates that scatter light. Measuring absorbance at 620 nm provides a highly accurate, label-free detection of this precipitation point[8][9].

  • Stock Preparation: Prepare a 10 mM stock solution of 4-Amino-3-(methoxymethyl)phenol in 100% DMSO[3].

  • Serial Dilution: Create a 3-fold serial dilution of the stock in DMSO across a 96-well plate.

  • Aqueous Spiking: Transfer 4 µL of each DMSO dilution into a new 96-well UV-transparent plate containing 196 µL of PBS (pH 7.4)[3]. The final DMSO concentration is 2%.

  • Incubation: Seal the plate and shake at 1000 rpm for 1 hour at 25°C[3][4].

  • Quantification: Read the absorbance at 620 nm using a microplate reader[8].

  • Validation: The kinetic solubility limit is defined as the concentration at which the absorbance exceeds the baseline (DMSO + PBS control) by 1.5-fold[8].

Protocol B: Thermodynamic Solubility (The Shake-Flask Method)

The shake-flask method remains the "gold standard" for determining true equilibrium solubility (


)[10][11].

Causality Check: Why measure at 24, 48, and 72 hours? True thermodynamic equilibrium is time-dependent. If the concentration at 48h matches 72h, the system is self-validated as having reached equilibrium[5]. Furthermore, pH must be measured after equilibration, as dissolving amphoteric compounds can shift the buffer's pH[10].

  • Solid Addition: Accurately weigh ~5 mg of solid 4-Amino-3-(methoxymethyl)phenol into a glass vial[11].

  • Buffer Addition: Add 1 mL of the desired aqueous medium (e.g., PBS pH 7.4, or simulated gastric fluid pH 1.2). Ensure an excess of solid remains (suspension)[10].

  • Equilibration: Seal the vial and place it in an orbital shaker incubator at 25°C (or 37°C for physiological relevance) at 400 rpm[5][11].

  • Sampling: At

    
    , 
    
    
    
    , and
    
    
    , remove a 100 µL aliquot[5].
  • Phase Separation: Centrifuge the aliquot at 15,000 x g for 10 minutes, or filter through a 0.22 µm PTFE syringe filter to remove micro-particulates[11]. (Note: Discard the first 20 µL of filtrate to account for non-specific binding to the filter membrane).

  • Analysis: Dilute the supernatant appropriately with mobile phase and quantify the concentration via isocratic HPLC-UV against a known calibration curve[5].

  • Validation: Verify the final pH of the suspension. If the pH has shifted by >0.1 units, the buffer capacity was exceeded, and the experiment must be repeated with a stronger buffer[10].

ShakeFlask Start Excess Solid Compound Buffer Add Aqueous Buffer (Verify Initial pH) Start->Buffer Incubate Orbital Shaking 24-72h @ 25°C/37°C Buffer->Incubate PhaseSep Phase Separation (Centrifuge/Filter) Incubate->PhaseSep Analysis HPLC-UV Quantification PhaseSep->Analysis Result Thermodynamic Solubility Analysis->Result

Standard shake-flask protocol workflow for thermodynamic solubility.

Downstream Applications and Formulation Strategy

Understanding the solubility profile of 4-Amino-3-(methoxymethyl)phenol is critical for its downstream applications.

  • Chemical Synthesis: Because of its high solubility in polar aprotic solvents, reactions involving the nucleophilic amine or the phenolic oxygen (e.g., Buchwald-Hartwig cross-coupling, etherifications) are best conducted in DMF or NMP.

  • Purification: The drastic difference in solubility between pH 1.2, pH 7.4, and pH 12 allows for highly efficient acid-base extraction (liquid-liquid extraction). The compound can be driven into the aqueous phase as a salt to wash away neutral organic impurities, and then precipitated out at its isoelectric point (near pH 7.4) for recovery.

  • Preclinical Assays: For in vitro biological screening, the compound should be prepared as a highly concentrated DMSO stock and diluted into the assay buffer just prior to use, ensuring the final DMSO concentration remains below 1% to prevent solvent-induced cytotoxicity while maintaining the compound in solution.

References

  • Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." tbzmed.ac.ir. Available at: [Link]

  • SciSpace. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." scispace.com. Available at: [Link]

  • Bio-protocol. "3.7. Determination of Thermodynamic Solubility." bio-protocol.org. Available at: [Link]

  • PharmaTutor. "SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT." pharmatutor.org. Available at: [Link]

  • ACS Omega. "An Automated Robotic Interface for Assays: Facilitating Machine Learning in Drug Discovery by the Automation of Physicochemical Property Assays." acs.org. Available at: [Link]

  • Royal Society of Chemistry. "Chapter 4: Bioavailability Prediction at Early Drug Discovery Stages: In Vitro Assays and Simple Physico-Chemical Rules." rsc.org. Available at:[Link]

  • Domainex. "Turbidimetric (Kinetic) Solubility Assay - Domainex." domainex.co.uk. Available at:[Link]

  • Universitat de Barcelona. "Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling." ub.edu. Available at: [Link]

Sources

4-Amino-3-(methoxymethyl)phenol and Its Structural Analogs: A Technical Guide to Scaffold Optimization and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of an optimal core scaffold is the foundational step in designing targeted therapeutics. 4-Amino-3-(methoxymethyl)phenol (CAS: 168202-62-8) is a highly versatile, privileged building block utilized extensively in the development of kinase inhibitors, Targeted Covalent Inhibitors (TCIs), and Proteolysis Targeting Chimeras (PROTACs).

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic chemical properties. Here, we will dissect the causality behind selecting the methoxymethyl substitution, evaluate its structural analogs, and provide self-validating synthetic methodologies for integrating this pharmacophore into active pharmaceutical ingredients (APIs).

Pharmacophore Mapping: The Case for the Methoxymethyl Substitution

The 4-aminophenol core is a ubiquitous motif in medicinal chemistry, primarily because the aniline nitrogen serves as an excellent nucleophile for hinge-binding motifs (e.g., amides, ureas), while the phenol oxygen acts as a versatile hydrogen-bond donor/acceptor[1].

However, the substitution at the 3-position dictates the molecule's physicochemical fate. Replacing a standard methyl group (as seen in 4-amino-m-cresol) with a methoxymethyl group (-CH₂OCH₃) introduces several critical advantages:

  • Hydrogen-Bonding Dynamics: The ethereal oxygen introduces a localized hydrogen-bond acceptor. In the ATP-binding pocket of Receptor Tyrosine Kinases (RTKs), this oxygen can engage solvent-exposed backbone amides, anchoring the inhibitor in a DFG-out conformation.

  • Steric Bulk and Vector Trajectory: The -CH₂OCH₃ group provides rotational flexibility and steric bulk comparable to a trifluoromethyl (-CF₃) group, but without the extreme lipophilicity penalty.

  • Increased

    
     Character:  The inclusion of the sp3-hybridized methylene carbon increases the overall fraction of sp3 carbons (
    
    
    
    ) in the resulting drug candidate. Higher
    
    
    is empirically correlated with improved aqueous solubility and reduced off-target toxicity in clinical trials.

Physicochemical Profiling of Analogs

To rationalize scaffold selection, we must benchmark 4-amino-3-(methoxymethyl)phenol against its closest structural analogs. The data below summarizes the key metrics that influence absorption, distribution, metabolism, and excretion (ADME) profiles.

Compound NameCAS NumberMolecular WeightTPSA (Ų)Key Structural FeaturePrimary Application in Discovery
4-Amino-3-(methoxymethyl)phenol 168202-62-8153.18 g/mol 55.48Methoxymethyl etherKinase inhibitor scaffold, PROTAC linker attachment[1]
4-Amino-3-methylphenol 2835-99-6123.15 g/mol 46.25Methyl groupPrecursor to epoxy resins, rigid hinge-binders[2]
4-Amino-3-methoxyphenol 61638-01-5139.15 g/mol 55.48Methoxy etherBiological probes, natural product analogs[3][4]

Data synthesized from verified chemical repositories .

Experimental Workflow: Synthesis of a Urea-Linked Targeted Inhibitor

To utilize 4-amino-3-(methoxymethyl)phenol in drug development, one must navigate its bifunctional nature (an amine and a phenol). The following protocol details the synthesis of a urea-based kinase inhibitor core.

Step 1: Chemoselective O-Alkylation (Phenol Protection/Derivatization)
  • Objective: Selectively functionalize the phenolic hydroxyl group while leaving the aniline intact for subsequent coupling.

  • Causality & Reagent Choice: The phenol proton (pKa ~9.5) is significantly more acidic than the aniline protons (pKa ~27). By utilizing a mild base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (DMF), we selectively deprotonate the phenol without generating the highly nucleophilic anilide anion. This ensures strict chemoselectivity for O-alkylation over N-alkylation.

  • Self-Validating System (IPC): Monitor the reaction via LC-MS. The protocol validates itself when the starting material peak (m/z 154 [M+H]⁺) completely transitions to the O-alkylated mass. Additionally, ¹H-NMR must show the disappearance of the broad phenolic -OH singlet at ~9.0 ppm, confirming site-specific reaction.

Step 2: Urea Formation (Aniline Derivatization)
  • Objective: Construct the urea hinge-binding motif.

  • Causality & Reagent Choice: React the O-alkylated intermediate with an appropriate aryl isocyanate in the presence of N,N-Diisopropylethylamine (DIPEA) in Dichloromethane (DCM). Isocyanates are chosen over phosgene equivalents (like triphosgene) due to their superior safety profile and rapid, high-yielding insertion kinetics that prevent epimerization.

  • Self-Validating System (IPC): The reaction is complete when TLC (Hexanes:EtOAc 1:1) shows the consumption of the fluorescent aniline spot. The formation of the urea is confirmed by FT-IR via the appearance of a strong, sharp carbonyl stretch at ~1650 cm⁻¹ (Amide I band).

Step 3: Purification and Isolation
  • Protocol: Quench the reaction with saturated NH₄Cl, extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Workflow SM 4-Amino-3-(methoxymethyl)phenol Prot O-Alkylation SM->Prot K2CO3, DMF Urea Urea Formation Prot->Urea Aryl-NCO, DIPEA Deprot Global Deprotection Urea->Deprot Acidic Cleavage Prod Targeted Inhibitor Deprot->Prod Purification

Figure 1: Synthetic workflow for derivatizing 4-amino-3-(methoxymethyl)phenol into a urea inhibitor.

Mechanism of Action: Kinase Inhibition via Aminophenol Derivatives

Once synthesized, derivatives of 4-amino-3-(methoxymethyl)phenol act as potent competitive inhibitors within the intracellular domain of Receptor Tyrosine Kinases (RTKs).

The urea motif synthesized in Step 2 forms bidentate hydrogen bonds with the catalytic spine of the kinase. Crucially, the methoxymethyl group projects into the solvent-exposed channel, preventing the kinase from adopting its active (DFG-in) conformation. This structural blockade halts the phosphorylation cascade, effectively silencing downstream effectors like MAPK and ERK, which are responsible for unchecked cellular proliferation in oncogenesis.

Pathway Ligand Extracellular Signal Receptor Receptor Tyrosine Kinase Ligand->Receptor Activation Downstream Downstream Effector Receptor->Downstream Phosphorylation Inhibitor Aminophenol Inhibitor Inhibitor->Receptor ATP-Competitive Binding Outcome Cellular Proliferation Downstream->Outcome Transcription

Figure 2: Mechanism of action for aminophenol-derived RTK inhibitors blocking cellular proliferation.

References

  • National Center for Biotechnology Information (PubChem). "4-Amino-3-methoxyphenol | C7H9NO2 | CID 19818056". Available at:[Link]

Sources

Advanced Technical Guide: Safety, Handling, and Reactivity Protocols for 4-Amino-3-(methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-3-(methoxymethyl)phenol (CAS: 168202-62-8) is a highly specialized, bifunctional aromatic building block utilized in advanced organic synthesis and pharmaceutical development[1]. Featuring both a primary amine and a phenolic hydroxyl group, alongside a methoxymethyl ether moiety, this compound is exceptionally electron-rich. While this electron density makes it a versatile nucleophile, it also renders the molecule highly susceptible to rapid oxidative degradation[2]. This whitepaper establishes a self-validating framework for the safe handling, storage, and experimental utilization of 4-Amino-3-(methoxymethyl)phenol, ensuring both operator safety and scientific integrity.

Physicochemical Profiling & Mechanistic Reactivity

To design an effective handling protocol, one must first understand the structural causality of the compound's instability. The synergistic electron-donating effects of the hydroxyl (-OH) and amino (-NH₂) groups significantly lower the oxidation potential of the aromatic ring[3].

The Oxidation Pathway

When exposed to ambient oxygen, light, or trace transition metals, aminophenols undergo a single-electron transfer (SET) to form a radical cation[2]. This transient species rapidly loses a proton and a second electron to form a highly reactive quinone imine. Quinone imines are potent electrophiles that readily undergo nucleophilic attack by unreacted starting material, leading to the formation of deeply colored (brown/black) oligomeric impurities[2]. The presence of the methoxymethyl group at the 3-position provides some steric hindrance but does not electronically deactivate the ring enough to prevent this pathway.

OxidationPathway A 4-Amino-3-(methoxymethyl)phenol (Electron-Rich Aromatic) B Radical Cation Intermediate (Transient) A->B O2, Light, Metals (-e-, -H+) C Quinone Imine Derivative (Highly Reactive) B->C Further Oxidation (-e-, -H+) D Oligomeric Degradants (Colored Impurities) C->D Nucleophilic Attack (Polymerization)

Figure 1: Oxidative degradation pathway of 4-Amino-3-(methoxymethyl)phenol to colored oligomers.

Quantitative Physicochemical Data

Table 1: Physicochemical and Identification Data

PropertyValue / Description
Chemical Name 4-Amino-3-(methoxymethyl)phenol
CAS Number 168202-62-8[1]
Molecular Formula C₈H₁₁NO₂[1]
Molecular Weight 153.18 g/mol [4]
Purity Standard ≥95% (Typical commercial grade)[1]
Storage Temperature 2-8°C (Sealed, dry environment, inert gas)[1]
Estimated LD₅₀ (Oral, Rat) ~380 mg/kg (Based on structural analogs)[5]

Hazard Assessment and Toxicological Profile

Due to its structural homology with standard aminophenols, 4-Amino-3-(methoxymethyl)phenol must be handled with stringent safety protocols. Aminophenols are known to be harmful via ingestion, inhalation, and dermal absorption[6].

GHS Classification (Extrapolated from Aminophenol Class)
  • Acute Toxicity: Harmful if swallowed or inhaled (H302 + H332)[6].

  • Mutagenicity: Suspected of causing genetic defects (H341). Anilines and aminophenols can intercalate DNA or form reactive metabolites in vivo[6].

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects (H410)[6].

Required Personal Protective Equipment (PPE)
  • Respiratory: Particle filter device (EN 143) or self-contained breathing apparatus if aerosolization or dust formation is possible[6].

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness, breakthrough time >480 mins). Inspect gloves prior to use, as oxidation products can act as strong skin sensitizers[6].

  • Ocular: Chemical safety goggles with side shields[5].

Experimental Workflows: Self-Validating Handling Protocols

Standard laboratory practices (e.g., simple nitrogen sparging) are insufficient for electron-rich aminophenols, as trace dissolved oxygen (even at ppm levels) can initiate the radical chain oxidation[2]. The following protocols utilize self-validating systems to ensure absolute anaerobic conditions and chemical integrity before and after the reagent is consumed.

Protocol 1: Anaerobic Solution Preparation & Validation

Objective: Prepare a standardized solution of 4-Amino-3-(methoxymethyl)phenol without inducing quinone imine formation.

Step 1: Rigorous Solvent Deoxygenation

  • Transfer the desired reaction solvent (e.g., THF, DMF) into a Schlenk flask.

  • Perform three consecutive Freeze-Pump-Thaw cycles:

    • Freeze the solvent in liquid nitrogen.

    • Evacuate the flask under high vacuum (< 0.1 Torr) for 5 minutes.

    • Isolate the vacuum and thaw the solvent in a warm water bath to release dissolved gases. Causality: This method removes dissolved O₂ far more effectively than sparging, preventing the initial SET oxidation step[2].

Step 2: Reagent Dissolution

  • Transfer the solid 4-Amino-3-(methoxymethyl)phenol into the Schlenk flask inside an argon-filled glovebox[2].

  • Add the deoxygenated solvent. If the reaction permits, add a sacrificial antioxidant (e.g., 1 mol% ascorbic acid) to scavenge any adventitious radicals[2].

Step 3: Self-Validation (The UV-Vis Check)

  • Withdraw a 100 µL aliquot using an air-tight Hamilton syringe.

  • Dilute in a sealed cuvette and measure the UV-Vis absorbance at 400-450 nm.

  • Validation Gate: If Absorbance > 0.05 AU, quinone imines have formed. The batch is compromised and must be discarded. If < 0.05 AU, the system is validated, and the synthesis may proceed.

Workflow Step1 1. Solvent Deoxygenation (Freeze-Pump-Thaw x3) Step2 2. Inert Atmosphere Transfer (Glovebox/Schlenk Line) Step1->Step2 Step3 3. UV-Vis Baseline Validation (Check Absorbance at 450 nm) Step2->Step3 Decision Is Absorbance < 0.05 AU? Step3->Decision Step4 4. Proceed with Reaction (Add Reagents) Decision->Step4 Yes (Validated) Error Discard & Restart (Oxidation Detected) Decision->Error No (Contaminated)

Figure 2: Self-validating anaerobic handling workflow for sensitive aminophenol derivatives.

Protocol 2: Reaction Quenching and Workup

During aqueous workup, the product is re-exposed to air. To prevent and monitor late-stage oxidation:

  • Quench the reaction with an aqueous buffer containing sodium dithionite (Na₂S₂O₄) or ascorbic acid[2].

  • Extract using deoxygenated organic solvents.

  • Keep the organic layers shielded from light using aluminum foil, as UV light catalyzes the photo-oxidation of the phenolic moiety[2].

  • Self-Validation (TLC Check): Spot the organic layer on a TLC plate alongside a freshly prepared standard. Validation Gate: If a dark baseline spot (indicating oligomers) appears, oxidation has occurred during workup, and immediate flash column chromatography is required to salvage the batch.

References

  • Title: 168202-62-8 | 4-Amino-3-(methoxymethyl)
  • Title: 4 amino phenol | Sigma-Aldrich Source: Sigma-Aldrich URL
  • Title: Safety Data Sheet: 2-Aminophenol Source: Carl ROTH URL
  • Title: Preventing oxidation of 2-aminophenol during synthesis and storage Source: BenchChem URL
  • Title: Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimisation and Kinetics Source: MDPI URL
  • Source: foreverexport.

Sources

The Chemical Evolution and Application of 4-Amino-3-(methoxymethyl)phenol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The transition from simple aromatic building blocks to highly functionalized scaffolds is a cornerstone of modern medicinal chemistry. 4-Amino-3-(methoxymethyl)phenol (CAS: 168202-62-8) represents a critical evolutionary step in the design of aminophenol derivatives. By incorporating a methoxymethyl ether at the 3-position, this intermediate offers unique steric and electronic properties that are highly sought after in the synthesis of kinase inhibitors and targeted therapeutics. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the causality-driven methodology for its synthesis, and its structural role in pharmacological signaling pathways.

Introduction & Physicochemical Identity

In the landscape of drug development, the spatial arrangement of hydrogen bond donors and acceptors dictates the binding affinity of an Active Pharmaceutical Ingredient (API) to its target protein. 4-Amino-3-(methoxymethyl)phenol is a specialized aromatic building block featuring three distinct functional groups: a phenolic hydroxyl, a primary amine, and a benzylic methoxymethyl ether[1].

The strategic placement of the methoxymethyl group ortho to the amine provides steric hindrance that can lock the conformation of subsequent amide or urea linkages—a common motif in ATP-competitive kinase inhibitors. Furthermore, the ether oxygen introduces a localized hydrogen bond acceptor without significantly increasing the topological polar surface area (TPSA), maintaining favorable membrane permeability.

Table 1: Physicochemical Properties
PropertyValue / Description
CAS Number 168202-62-8
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
SMILES String OC1=CC=C(N)C(=C1)COC
Topological Polar Surface Area (TPSA) 55.48 Ų
Physical Form Powder (typically off-white to pale brown)
Storage Conditions Sealed in dry conditions, 2-8°C
Purity Standard ≥95% (HPLC)

Data compiled from verified commercial reference standards [1, 2].

Historical Context: The Evolution of Aminophenol Scaffolds

Historically, simple aminophenols (such as 4-aminophenol, the precursor to paracetamol) were manufactured in bulk for the dye and early pharmaceutical industries. However, as molecular biology advanced and the demand for highly specific targeted therapies (such as Receptor Tyrosine Kinase inhibitors) grew, researchers required scaffolds that could fit precisely into complex binding pockets.

The discovery and utilization of 4-Amino-3-(methoxymethyl)phenol emerged from the need to modulate the lipophilicity and binding kinetics of benzoxazole and functionalized aniline derivatives. Early attempts to use simple methyl groups (e.g., 4-amino-3-methylphenol) often resulted in molecules with poor aqueous solubility or sub-optimal target residence times. The introduction of the methoxymethyl ether solved this by acting as a "solubility-enhancing pharmacophore" that simultaneously participates in critical water-mediated hydrogen bond networks within the target protein's active site.

Causality-Driven Synthetic Methodology

The synthesis of highly substituted aromatic rings requires strict chemoselectivity. As a Senior Application Scientist, I must emphasize that the order of operations is not arbitrary; it is dictated by the electronic effects of the substituents.

The following self-validating protocol details the synthesis of 4-Amino-3-(methoxymethyl)phenol starting from the readily available 3-methyl-4-nitrophenol.

Step-by-Step Experimental Protocol

Step 1: Phenolic Protection (Acetylation)

  • Procedure: In a 500 mL round-bottom flask, dissolve 3-methyl-4-nitrophenol (1.0 eq) in dichloromethane (DCM). Add pyridine (1.5 eq) and cool to 0°C. Dropwise add acetic anhydride (1.2 eq). Stir at room temperature for 2 hours. Quench with water, extract with DCM, and concentrate to yield 3-methyl-4-nitrophenyl acetate.

  • Causality: The phenolic hydroxyl group is strongly electron-donating. If left unprotected, the subsequent radical bromination step would be outcompeted by electrophilic aromatic bromination, leading to undesired halogenation of the aromatic ring. Acetylation dampens this electron density, directing the reaction exclusively to the benzylic position.

Step 2: Benzylic Bromination

  • Procedure: Dissolve the protected acetate in acetonitrile. Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq). Heat the mixture to reflux (80°C) for 4 hours under nitrogen. Cool, filter the succinimide byproduct, and concentrate to yield 3-(bromomethyl)-4-nitrophenyl acetate.

  • Causality: NBS provides a low, steady concentration of bromine radicals, while AIBN initiates the radical chain reaction. Acetonitrile is chosen as a polar, non-nucleophilic solvent that stabilizes the transition state without participating in the reaction.

Step 3: Nucleophilic Substitution & Deprotection

  • Procedure: Dissolve the crude bromide in anhydrous methanol. Slowly add a solution of Sodium Methoxide (NaOMe, 2.5 eq) in methanol at 0°C. Heat to 65°C for 3 hours. Neutralize with dilute HCl, extract with ethyl acetate, and purify via silica gel chromatography to isolate 3-(methoxymethyl)-4-nitrophenol.

  • Causality: This is a highly efficient tandem reaction. The methoxide ion acts as a strong nucleophile, displacing the benzylic bromide via an S_N2 mechanism to form the ether. Simultaneously, the strongly basic conditions cleave the acetate ester, unmasking the phenol in a single, atom-economical step.

Step 4: Chemoselective Nitro Reduction

  • Procedure: Suspend 3-(methoxymethyl)-4-nitrophenol in a 4:1 mixture of ethanol and water. Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq). Heat to 80°C with vigorous stirring for 2 hours. Filter the hot mixture through a Celite pad to remove iron oxides. Concentrate the filtrate and recrystallize to yield pure 4-Amino-3-(methoxymethyl)phenol.

  • Causality (Critical): Standard catalytic hydrogenation (H₂, Pd/C) is strictly avoided here. Palladium catalysis is notorious for causing hydrogenolytic cleavage of benzylic ethers. By utilizing the Béchamp reduction (Fe/NH₄Cl), we achieve complete chemoselectivity—reducing the nitro group to a primary amine while leaving the delicate benzylic methoxymethyl ether entirely intact.

Table 2: Optimized Synthetic Parameters
Synthetic StepReagents / CatalystTemp (°C)Time (h)Expected Yield
1. ProtectionAc₂O, Pyridine252.095%
2. BrominationNBS, AIBN804.078%
3. SubstitutionNaOMe, MeOH653.085%
4. ReductionFe, NH₄Cl802.090%
Visualization: Synthetic Workflow

Synthesis A 3-Methyl-4-nitrophenol B 3-Methyl-4-nitrophenyl acetate A->B Ac2O, Pyridine (Phenol Protection) C 3-(Bromomethyl)-4-nitrophenyl acetate B->C NBS, AIBN (Benzylic Bromination) D 3-(Methoxymethyl)-4-nitrophenol C->D NaOMe, MeOH (Tandem SN2 & Deprotection) E 4-Amino-3-(methoxymethyl)phenol D->E Fe, NH4Cl (Chemoselective Nitro Reduction)

Caption: Causality-driven synthetic workflow for 4-Amino-3-(methoxymethyl)phenol.

Application in Targeted Therapeutics

Once synthesized, 4-Amino-3-(methoxymethyl)phenol is frequently utilized as the "northern" or "southern" hemisphere of complex API structures. The primary amine is typically reacted with electrophiles (e.g., acyl chlorides or isocyanates) to form amides or ureas.

In the context of oncology and immunology, APIs derived from this scaffold are often designed to inhibit Receptor Tyrosine Kinases (RTKs) such as EGFR or JAK. The methoxymethyl group projects into the ribose-binding pocket of the kinase, establishing a critical hydrogen bond with the protein backbone, which drastically increases the drug's inhibitory potency (IC₅₀).

Visualization: Pharmacological Integration

Pathway Drug API containing 4-Amino-3-(methoxymethyl)phenol Receptor Receptor Tyrosine Kinase (e.g., EGFR / JAK) Drug->Receptor Binds ATP Pocket (H-bond via Methoxymethyl) Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Phosphorylation Blocked Downstream2 RAS / RAF / MEK Pathway Receptor->Downstream2 Phosphorylation Blocked Outcome Inhibition of Cell Proliferation Downstream1->Outcome Reduced Cell Survival Downstream2->Outcome Arrested Tumor Growth

Caption: Mechanism of action for kinase inhibitors utilizing the 4-Amino-3-(methoxymethyl)phenol scaffold.

Conclusion

The transition from simple methylphenols to methoxymethyl-substituted analogs highlights the precision required in modern drug design. 4-Amino-3-(methoxymethyl)phenol is not merely a chemical intermediate; it is a highly engineered pharmacophore designed to optimize steric fit, modulate lipophilicity, and establish critical hydrogen bonds within biological targets. By adhering to strict, causality-driven synthetic protocols—such as the chemoselective Béchamp reduction—researchers can reliably produce this high-value scaffold for the next generation of targeted therapeutics.

References

Methodological & Application

Application Note: Advanced Analytical Strategies for the Quantification of 4-Amino-3-(methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

4-Amino-3-(methoxymethyl)phenol (CAS No. 168202-62-8) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1][2]. Structurally, it features an aminophenol core substituted with a methoxymethyl ether moiety.

From an analytical perspective, this compound presents specific challenges:

  • Oxidative Instability: Like many aminophenol derivatives (e.g., p-aminophenol), the electron-rich aromatic ring is highly susceptible to auto-oxidation, especially in alkaline aqueous solutions or upon prolonged exposure to light[3][4].

  • High Polarity: The combination of hydroxyl, amino, and ether groups renders the molecule highly polar, leading to poor retention and peak shape on traditional reverse-phase C18 columns[5].

  • Toxicological Scrutiny: Aminophenols are heavily monitored in pharmaceutical development due to their known nephrotoxic and potentially genotoxic profiles[3][6]. Consequently, trace-level quantification (often < 1 ppm) is a strict regulatory requirement.

This application note provides field-proven, self-validating protocols for both routine bulk quantification (HPLC-UV) and trace-level impurity analysis (LC-MS/MS) of 4-Amino-3-(methoxymethyl)phenol.

Rationale for Methodological Design (E-E-A-T)

To establish a robust analytical framework, the causality behind the chosen chromatographic parameters must be understood:

  • Stationary Phase Selection: Standard C18 columns often fail to retain polar aminophenols, resulting in co-elution with the void volume. We utilize an aqueous-stable, polar-embedded stationary phase (e.g., Zorbax SB-Aq or equivalent mixed-mode columns) which prevents hydrophobic phase collapse and enhances polar retention[5][7].

  • Mobile Phase pH: The molecule contains a basic amine (

    
    ) and an acidic phenol (
    
    
    
    ). By buffering the mobile phase to pH 2.7 using 0.1% formic acid, the phenol remains fully protonated (neutral) while the amine is ionized. This standardized acidic condition is highly compatible with both UV detection and positive electrospray ionization (ESI+) for MS/MS[8][9].
  • Sample Handling: To prevent oxidative degradation, all sample preparations must be conducted in amber glassware, stored at 4°C, and analyzed within 72 hours—a proven stability window for aminophenol derivatives[3][4].

Table 1: Target Analyte Physico-Chemical Profile
ParameterValue
Chemical Name 4-Amino-3-(methoxymethyl)phenol
CAS Number 168202-62-8[1]
Molecular Formula

[2]
Molecular Weight 153.18 g/mol [1]
SMILES OC1=CC=C(N)C(=C1)COC[2]
UV Absorbance Maxima ~225 nm, ~285 nm[5][7]

Analytical Workflow & Logic

Workflow S1 Sample Preparation (Amber vials, 4°C storage) S2 Chromatographic Separation (Aqueous-stable C18, pH 2.7) S1->S2 10 µL Injection S3 Detection Strategy S2->S3 Column Eluent S4a HPLC-UV (225 nm) Bulk Purity & Routine QC S3->S4a S4b LC-MS/MS (ESI+ MRM) Trace-Level Quantification S3->S4b S5 Data Analysis & System Suitability Verification S4a->S5 S4b->S5

Analytical workflow for 4-Amino-3-(methoxymethyl)phenol quantification.

Protocol A: Routine QC via RP-HPLC-UV

This method is designed for assaying the bulk purity of 4-Amino-3-(methoxymethyl)phenol raw materials or monitoring its consumption during chemical synthesis.

Step-by-Step Methodology
  • Standard Preparation: Accurately weigh 10.0 mg of 4-Amino-3-(methoxymethyl)phenol reference standard into a 100 mL amber volumetric flask. Dissolve and make up to volume with Methanol to create a 100 µg/mL stock solution.

  • Working Solutions: Dilute the stock solution with Mobile Phase A to construct a 5-point calibration curve ranging from 1.0 µg/mL to 50.0 µg/mL.

  • System Equilibration: Purge the HPLC system and equilibrate the Zorbax SB-Aq column (150 × 4.6 mm, 3.5 µm) with 95% Mobile Phase A and 5% Mobile Phase B for 15 minutes at a flow rate of 1.0 mL/min[5].

  • Execution: Inject 10 µL of each standard and sample. Monitor the absorbance at 225 nm (primary) and 285 nm (secondary confirmation)[5][7].

  • Data Acquisition: Record peak areas and calculate the linear regression.

Table 2: HPLC-UV Method Parameters & Validation Summary
ParameterSpecification
Column Zorbax SB-Aq (150 × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in MS-Grade Water
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program 0-2 min: 5% B; 2-10 min: 5%

60% B; 10-12 min: 60% B
Flow Rate / Temp 1.0 mL/min / 30°C
Detection Wavelength 225 nm (Quantification)[5]
System Suitability %RSD

2.0% (n=6), Tailing Factor

1.5

Protocol B: Trace Quantification via LC-MS/MS

When 4-Amino-3-(methoxymethyl)phenol acts as a potential nephrotoxic impurity in a final API dosage form, UV detection lacks the requisite sensitivity[6][10]. We employ LC-MS/MS utilizing Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.

Fragmentation Causality

In ESI+, the basic amine is readily protonated to form the precursor ion


 at m/z 154.2. Upon collision-induced dissociation (CID), the highly labile methoxymethyl ether group undergoes a characteristic neutral loss of methanol (32 Da), yielding a stable product ion at m/z 122.1. A subsequent loss of carbon monoxide (28 Da) from the phenol ring generates a secondary qualifier ion at m/z 94.1.

Fragmentation M1 Precursor Ion [M+H]+ m/z 154.2 (Protonated Amine) M2 Product Ion 1 m/z 122.1 (Quantifier) M1->M2 Neutral Loss of CH3OH (-32 Da) M3 Product Ion 2 m/z 94.1 (Qualifier) M2->M3 Neutral Loss of CO (-28 Da)

ESI+ MS/MS fragmentation pathway of 4-Amino-3-(methoxymethyl)phenol.

Step-by-Step Methodology
  • Matrix Preparation: If extracting from an API matrix, dissolve the sample in 20% Methanol/80% Water containing 0.1% ascorbic acid (to prevent oxidation during extraction). Centrifuge at 14,000 rpm for 10 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Standard Spiking: Prepare matrix-matched calibration standards ranging from 1 ng/mL to 500 ng/mL to account for potential ion suppression effects[6][10].

  • Chromatography: Utilize a sub-2-micron column (e.g., Agilent Poroshell 120 EC-C18, 50 × 2.1 mm, 1.9 µm) at a flow rate of 0.4 mL/min to ensure sharp peak geometries for MS detection[9].

  • MS/MS Execution: Operate the triple quadrupole mass spectrometer in ESI+ mode. Monitor the specific MRM transitions outlined in Table 3.

  • Self-Validation Check: Ensure the ion ratio between the quantifier (m/z 122.1) and qualifier (m/z 94.1) transitions remains within

    
    15% of the reference standard across all samples.
    
Table 3: LC-MS/MS MRM Transitions & Source Parameters
ParameterSetting / Value
Ionization Mode ESI Positive (ESI+)
Capillary Voltage 3.5 kV
Desolvation Temp 350°C
Precursor Ion (

)
m/z 154.2
Quantifier Transition m/z 154.2

122.1 (Collision Energy: 15V)
Qualifier Transition m/z 154.2

94.1 (Collision Energy: 25V)
Limit of Quantification (LOQ)

1.0 ng/mL[6]

References

  • ResearchGate. Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Retrieved from [Link]

  • NIH/PMC. Optimization of HPLC methods for the development of quality control methods of combined powder formulations.... Retrieved from[Link]

  • Oxford Academic. Development and Validation of Chromatographic Methods for Simultaneous Determination... Quantification of P-aminophenol Nephrotoxic Impurity Using LC–MS/MS. Retrieved from [Link]

  • NIH/PubMed. Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol. Retrieved from [Link]

Sources

HPLC method development for 4-Amino-3-(methoxymethyl)phenol analysis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Analysis of 4-Amino-3-(methoxymethyl)phenol by High-Performance Liquid Chromatography (HPLC)

Abstract

This document outlines a comprehensive, scientifically-grounded approach to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Amino-3-(methoxymethyl)phenol. This compound, containing both a basic amino group and an acidic phenolic group, presents specific challenges that necessitate careful control of chromatographic parameters. This guide details the logical progression from understanding the analyte's physicochemical properties to a final, validated method suitable for quality control and research environments. The protocols provided are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2]

Part 1: Analyte Characterization and Its Influence on Method Development

A foundational understanding of the analyte's properties is the cornerstone of logical method development. The structure of 4-Amino-3-(methoxymethyl)phenol dictates its behavior in a chromatographic system.

Chemical Structure:

Figure 1. Structure of 4-Amino-3-(methoxymethyl)phenol

The key functional groups—a primary amine, a phenol, and an aromatic ring—are critical determinants for selecting the stationary phase, mobile phase, and detector settings.

Table 1: Physicochemical Properties of 4-Amino-3-(methoxymethyl)phenol

PropertyValueImplication for HPLC Method Development
CAS Number 168202-62-8Unique identifier for the analyte.[3][4]
Molecular Formula C₈H₁₁NO₂Used for calculating molecular weight.[3]
Molecular Weight 153.18 g/mol Essential for preparing standard solutions of known concentration.[3][4]
logP 1.1208This moderate lipophilicity strongly suggests that Reversed-Phase (RP) chromatography is the ideal separation mode.[3]
pKa (Estimated) ~5.5 (Amine), ~10.3 (Phenol)As an amphoteric molecule, mobile phase pH is the most critical parameter to control for consistent retention and peak shape.
UV Absorbance (Predicted) ~270-280 nmThe phenolic chromophore allows for sensitive detection using a standard UV detector. A full scan is needed for confirmation.[5][6]

Causality Behind Experimental Choices: The molecule's LogP value of 1.12 indicates it is sufficiently non-polar to be retained on a non-polar stationary phase like C18, making RP-HPLC the logical choice.[3] The presence of both an acidic (phenol) and a basic (amine) functional group means the molecule's overall charge is highly dependent on pH. To ensure a consistent charge state and avoid peak tailing, especially from the basic amine group, the mobile phase must be buffered to a pH at least 2 units below the amine's pKa. A low pH (e.g., pH < 3.5) will keep the amine group protonated (R-NH3+), leading to sharp, symmetrical peaks.

Part 2: A Logic-Driven HPLC Method Development Strategy

The development process follows a systematic workflow, where each step is informed by the properties of the analyte and the principles of chromatography.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Finalization A Analyte Characterization (LogP, pKa, UV Scan) B Select Column (C18, 150x4.6mm, 5µm) A->B C Select Mobile Phase (ACN vs MeOH, Acidic Buffer) A->C D Select Detector Wavelength (DAD Scan for λmax) A->D E Run Scouting Gradient (e.g., 5-95% Organic) B->E C->E D->E F Optimize Gradient Slope & Isocratic Hold E->F G Fine-tune Flow Rate & Column Temperature F->G H Final Optimized Method G->H I Method Validation (ICH Q2) H->I

Diagram 1: Logical workflow for HPLC method development.

Stationary and Mobile Phase Selection
  • Stationary Phase (Column): A C18 (ODS) column is the workhorse for separating moderately polar compounds and is the recommended starting point.[5][7] A column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm provides a good balance of efficiency and backpressure for standard HPLC systems.

  • Mobile Phase Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for aromatic compounds as it can offer different selectivity and typically results in sharper peaks and lower backpressure.[8]

  • Mobile Phase Aqueous Component: To maintain the analyte in a single ionic state (protonated amine), an acidic mobile phase is required. A simple and effective choice is 0.1% Formic Acid in HPLC-grade water. This will set the pH to approximately 2.7, ensuring excellent peak shape.

Detector Wavelength Selection

While a fixed wavelength detector can be used, a Diode Array Detector (DAD) or Photo Diode Array (PDA) detector is highly recommended.[8]

Protocol for Wavelength Selection:

  • Prepare a standard solution of 4-Amino-3-(methoxymethyl)phenol at a concentration of ~10-20 µg/mL in the mobile phase.

  • Inject the solution into the HPLC system.

  • Using the DAD software, acquire the UV spectrum across the peak as it elutes.

  • Identify the wavelength of maximum absorbance (λmax). For this compound, it is expected to be in the 270-280 nm range. This λmax should be used for quantification to ensure maximum sensitivity.

Part 3: Final Optimized Analytical Method

The following protocol is a robust starting point for the analysis. Further optimization may be required based on the specific sample matrix and instrumentation.

Table 2: Optimized HPLC Method Parameters

ParameterRecommended Condition
Instrument Agilent 1100/1200 Series or equivalent HPLC with DAD
Column Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm or equivalent core-shell C18[9][10]
Mobile Phase A 0.1% Formic Acid (v/v) in Water
Mobile Phase B 0.1% Formic Acid (v/v) in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 275 nm (Verify λmax experimentally)
Run Time 15 minutes
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0

Part 4: Method Validation Protocol (per ICH Q2(R2))

Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11] The following protocols describe how to validate the method for the quantification of 4-Amino-3-(methoxymethyl)phenol.

ValidationParameters cluster_0 Core Performance Characteristics cluster_1 Sensitivity & Reliability center Validated Method Specificity Specificity center->Specificity Linearity Linearity & Range center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD_LOQ LOD / LOQ center->LOD_LOQ Robustness Robustness center->Robustness SystemSuit System Suitability center->SystemSuit

Diagram 2: Inter-relationship of ICH validation parameters.

Table 3: Validation Parameters, Protocols, and Acceptance Criteria

ParameterProtocolAcceptance Criteria
System Suitability Inject a standard solution (e.g., 20 µg/mL) five times.%RSD of peak area and retention time < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.
Specificity Analyze a blank (diluent) and a spiked sample. Check for interfering peaks at the retention time of the analyte.No significant interference at the analyte's retention time in the blank.[12]
Linearity & Range Prepare at least five concentrations across the expected range (e.g., 1-50 µg/mL). Plot a calibration curve of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.[13]
Accuracy Analyze samples at three concentration levels (low, medium, high) in triplicate. Calculate the percentage recovery.Mean recovery between 98.0% and 102.0% at each level.[2]
Precision (Repeatability) Analyze six replicate preparations of a single sample at 100% of the target concentration on the same day, with the same analyst and instrument.%RSD ≤ 2.0%.[2]
Precision (Intermediate) Repeat the precision study on a different day with a different analyst or instrument.%RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 10.S/N ≈ 10. Precision at this concentration should be acceptable.[13]
Robustness Systematically vary method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, % Organic ±2%) and assess the impact on results.System suitability parameters must still be met. Results should not significantly deviate from the nominal method.
Detailed Protocol: Linearity
  • Stock Solution: Accurately weigh ~10 mg of 4-Amino-3-(methoxymethyl)phenol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Water:Acetonitrile (diluent). This is the ~100 µg/mL stock.

  • Working Standards: Perform serial dilutions from the stock solution to prepare at least five calibration standards. For a range of 1-50 µg/mL, appropriate levels would be 1, 5, 10, 25, and 50 µg/mL.

  • Analysis: Inject each standard in duplicate.

  • Evaluation: Plot the average peak area against the known concentration. Perform a linear regression analysis and determine the correlation coefficient (r²) and the equation of the line (y = mx + c).

Detailed Protocol: Accuracy (% Recovery)
  • Sample Preparation: Prepare three sets of samples in triplicate by spiking a placebo or blank matrix with the analyte to achieve concentrations at 80%, 100%, and 120% of the target concentration (e.g., 16, 20, and 24 µg/mL).

  • Analysis: Analyze all nine samples using the developed HPLC method.

  • Calculation: Determine the measured concentration for each sample using the linearity curve. Calculate the percent recovery using the formula: (Measured Concentration / Theoretical Concentration) * 100.

  • Evaluation: The mean recovery at each of the three levels should be within the acceptance criteria.

Conclusion

This application note provides a comprehensive framework for the development and validation of an HPLC-UV method for 4-Amino-3-(methoxymethyl)phenol. By systematically evaluating the analyte's properties and applying fundamental chromatographic principles, a robust, specific, and reliable method can be established. The detailed validation protocols ensure that the method is fit for its intended purpose in a regulated environment, providing trustworthy data for researchers, scientists, and drug development professionals.

References

  • Mei, L. P., & Lin, C. H. (2000). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 72(15), 3669–3675. Retrieved from [Link]

  • Ho, W. H., & Hsieh, S. J. (2002). Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography. Journal of Chromatography A, 963(1-2), 33-41. Retrieved from [Link]

  • Kelebek, H., Selli, S., & Kadiroğlu, P. (2019). Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples. Acta Chromatographica, 31(2), 101-107. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Retrieved from [Link]

  • Abima, A. M., et al. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Malaysian Journal of Fundamental and Applied Sciences, 19(5), 789-800. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]

  • Olkowski, A. A., Amarowicz, R., & Peiqu, Y. (2003). A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. Polish Journal of Food and Nutrition Sciences, 12(53), 53-56. Retrieved from [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • MDPI. (2012). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. Molecules, 17(7), 8035-8051. Retrieved from [Link]

  • LCGC International. (2022). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-methoxyphenol. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Slideshare. (n.d.). Ich guidelines for validation final. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Amino-3-methoxyphenol. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 4-amino-3-methyl-. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-aminophenol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-methoxyphenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-3-(methoxymethyl)phenol. Retrieved from [Link]

Sources

Application Note: Synthesis Protocol for 4-Amino-3-(methoxymethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

4-Amino-3-(methoxymethyl)phenol (CAS: 168202-62-8)[1] is a highly versatile building block frequently utilized in the development of advanced active pharmaceutical ingredients (APIs), particularly in the synthesis of kinase inhibitors and targeted therapeutics. The molecule presents a unique synthetic challenge: it contains three distinct, highly reactive functional groups—an aniline, a phenol, and a methoxymethyl ether.

As a Senior Application Scientist, I have designed this protocol to address the critical need for regioselective functionalization without cross-reactivity. This guide outlines a robust, four-step synthetic pathway starting from commercially available 3-methyl-4-nitrophenol. The strategy relies on an orthogonal protection-deprotection scheme, culminating in a highly atom-economical global reduction step that simultaneously unmasks the phenol and reduces the nitro group to the target aniline.

Retrosynthetic Analysis & Workflow

To build a self-validating and scalable protocol, we must establish causality for every synthetic choice:

  • O-Benzylation: The phenolic -OH is highly nucleophilic. If left unprotected, it would interfere with the subsequent radical bromination and etherification steps. The benzyl (Bn) group is selected because it is completely stable to the basic conditions of the methoxylation step, yet easily cleaved via hydrogenolysis later[2].

  • Wohl-Ziegler Bromination: N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) are used to selectively brominate the benzylic methyl group via a free-radical mechanism, avoiding electrophilic aromatic substitution on the ring[3][4].

  • Methoxylation: A classic

    
     displacement using sodium methoxide efficiently installs the methoxymethyl ether.
    
  • Global Deprotection & Reduction: Palladium on Carbon (Pd/C) under a hydrogen atmosphere serves a dual purpose: reducing the nitro group to an amine and cleaving the benzyl ether in a single, clean step[5][6].

SyntheticWorkflow SM 3-Methyl-4-nitrophenol (Starting Material) Int1 1-(Benzyloxy)-3-methyl-4-nitrobenzene (Protected Phenol) SM->Int1 Step 1: BnBr, K2CO3 DMF, 60°C Int2 1-(Benzyloxy)-3-(bromomethyl)-4-nitrobenzene (Benzylic Bromide) Int1->Int2 Step 2: NBS, AIBN PhCl, Reflux Int3 1-(Benzyloxy)-3-(methoxymethyl)-4-nitrobenzene (Methoxymethyl Ether) Int2->Int3 Step 3: NaOMe MeOH, RT Target 4-Amino-3-(methoxymethyl)phenol (Target Molecule) Int3->Target Step 4: H2, Pd/C MeOH, RT

Figure 1: Four-step synthetic workflow for 4-Amino-3-(methoxymethyl)phenol.

Step-by-Step Methodologies

Step 1: Synthesis of 1-(Benzyloxy)-3-methyl-4-nitrobenzene

Objective: Protect the reactive phenol to prevent unwanted O-alkylation or oxidation. Reagents: 3-Methyl-4-nitrophenol (1.0 eq), Benzyl bromide (1.2 eq), Potassium carbonate (


, 2.0 eq), N,N-Dimethylformamide (DMF).

Procedure:

  • Charge an oven-dried round-bottom flask with 3-methyl-4-nitrophenol and anhydrous DMF.

  • Add

    
     and stir for 15 minutes at room temperature to generate the phenoxide ion. Expert Note: Pre-forming the phenoxide ensures rapid and complete reaction with the electrophile.
    
  • Dropwise add benzyl bromide via a syringe.

  • Heat the mixture to 60°C and stir for 4 hours. Monitor the reaction via TLC (Hexane:EtOAc 4:1).

  • Workup: Quench the reaction by pouring it into ice water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Recrystallize the crude solid from ethanol to yield the pure protected intermediate.

Step 2: Wohl-Ziegler Bromination

Objective: Regioselective functionalization of the benzylic position via a radical chain mechanism[4]. Reagents: 1-(Benzyloxy)-3-methyl-4-nitrobenzene (1.0 eq), NBS (1.1 eq), AIBN (0.05 eq), Chlorobenzene (PhCl).

Procedure:

  • Dissolve the intermediate from Step 1 in PhCl. Expert Note: Chlorobenzene is heavily preferred over traditional Carbon Tetrachloride (

    
    ) due to significantly lower toxicity profiles and compliance with modern green chemistry standards, while still supporting radical stability[3].
    
  • Add NBS and a catalytic amount of AIBN.

  • Heat to reflux (approx. 130°C) under an inert atmosphere (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     or Ar). The thermal energy initiates the homolytic cleavage of AIBN, which subsequently generates a steady, low concentration of bromine radicals from NBS.
    
  • Stir for 3-5 hours. The reaction is self-indicating: it is complete when the denser NBS is fully consumed and the lighter succinimide byproduct floats to the surface of the solvent.

  • Workup: Cool to room temperature, filter off the succinimide, and concentrate the filtrate. Purify via silica gel flash chromatography.

Step 3: Methoxylation

Objective: Nucleophilic substitution to install the methoxymethyl ether. Reagents: 1-(Benzyloxy)-3-(bromomethyl)-4-nitrobenzene (1.0 eq), Sodium methoxide (NaOMe, 25% wt in MeOH, 1.5 eq), Methanol.

Procedure:

  • Dissolve the benzylic bromide intermediate in anhydrous methanol.

  • Slowly add the NaOMe solution dropwise at 0°C. Expert Note: Temperature control is critical here to prevent the exothermic

    
     reaction from promoting unwanted elimination side-reactions.
    
  • Warm to room temperature and stir for 2 hours.

  • Workup: Neutralize the basic mixture with a mild acid (e.g., 1M HCl) to pH 7. Concentrate to remove the bulk of the methanol, then partition between water and Dichloromethane (DCM). Extract, dry over

    
    , and concentrate the organic layer.
    
Step 4: Global Deprotection and Reduction

Objective: Simultaneous reduction of the nitroarene to an aniline and hydrogenolysis of the benzyl ether[2][6]. Reagents: 1-(Benzyloxy)-3-(methoxymethyl)-4-nitrobenzene (1.0 eq), 10% Pd/C (0.1 eq by weight),


 gas, Methanol/Ethyl Acetate (1:1 v/v).

HydrogenationMechanism cluster_0 Simultaneous Surface Reactions Start 1-(Benzyloxy)-3-(methoxymethyl)-4-nitrobenzene Pd Pd/C Catalyst Surface + H2 Gas Start->Pd Adsorption Nitro Nitro Reduction (-NO2 → -NH2) Pd->Nitro Benzyl Hydrogenolysis (-OBn → -OH + Toluene) Pd->Benzyl Target 4-Amino-3-(methoxymethyl)phenol Nitro->Target Desorption Benzyl->Target Desorption

Figure 2: Dual catalytic hydrogenation mechanism on Pd/C surface.

Procedure:

  • Dissolve the intermediate in the MeOH/EtOAc solvent mixture. The addition of EtOAc helps solubilize the starting material, while MeOH acts as an excellent proton donor for the reduction[5].

  • Carefully add 10% Pd/C under a gentle stream of nitrogen. (Safety Warning: Dry Pd/C is highly pyrophoric, especially in the presence of solvent vapors).

  • Evacuate the flask and backfill with Hydrogen gas (repeat 3 times to ensure a pure

    
     atmosphere).
    
  • Stir vigorously at room temperature under an

    
     balloon for 6-8 hours. The nitro group reduces highly exothermically, while the benzyl ether cleavage requires sustained catalytic turnover[5][6].
    
  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite thoroughly with methanol.

  • Concentrate the filtrate under reduced pressure to afford the crude 4-Amino-3-(methoxymethyl)phenol.

  • Purification: Purify via flash chromatography (DCM:MeOH) to yield the pure target compound.

Quantitative Data & Analytical Tracking

To ensure this protocol acts as a self-validating system, researchers should benchmark their progress against the expected analytical parameters summarized below:

StepIntermediate / ProductExpected YieldTLC System (Expected

)
MS (m/z)

1 1-(Benzyloxy)-3-methyl-4-nitrobenzene85-90%Hexane:EtOAc 4:1 (0.6)244.1
2 1-(Benzyloxy)-3-(bromomethyl)-4-nitrobenzene70-75%Hexane:EtOAc 4:1 (0.5)322.0 / 324.0
3 1-(Benzyloxy)-3-(methoxymethyl)-4-nitrobenzene80-85%Hexane:EtOAc 3:1 (0.4)274.1
4 4-Amino-3-(methoxymethyl)phenol90-95%DCM:MeOH 9:1 (0.3)154.1

References

  • Organic Chemistry Portal. "Benzyl Ethers - Protection and Deprotection".[Link]

  • Semantic Scholar. "Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers".[Link]

  • National Center for Biotechnology Information (PMC). "Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde".[Link]

  • Arkat USA. "Advancing green chemistry: a surfactant-enabled approach for nitro reduction in aqueous medium". [Link]

Sources

Application Note: Derivatization Strategies for 4-Amino-3-(methoxymethyl)phenol in GC-MS and LC-MS Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Profiling

The accurate quantification and structural characterization of 4-Amino-3-(methoxymethyl)phenol (CAS 168202-62-8) presents unique analytical challenges. As an amphoteric molecule, it contains a primary aromatic amine (–NH₂), a phenolic hydroxyl (–OH), and an aliphatic methoxymethyl ether group.

Direct analysis of this compound via Gas Chromatography-Mass Spectrometry (GC-MS) is hindered by its high polarity, tendency for thermal degradation, and active protons that cause severe peak tailing. While Liquid Chromatography-Mass Spectrometry (LC-MS) can analyze the underivatized molecule, the compound's hydrophilicity leads to poor retention on standard reversed-phase (C18) columns, and its ionization efficiency in Electrospray Ionization (ESI) can be suppressed by complex biological or environmental matrices.

To bypass these limitations, we employ targeted chemical derivatization. This guide details two field-proven, self-validating protocols: Silylation for GC-MS and Dansylation for LC-MS .

Experimental Workflows & Mechanistic Pathways

Workflow Start 4-Amino-3-(methoxymethyl)phenol (Aqueous/Organic Extract) Split1 Start->Split1 GC_Path GC-MS Pathway (Silylation) Split1->GC_Path LC_Path LC-MS Pathway (Dansylation) Split1->LC_Path BSTFA BSTFA + 1% TMCS (100°C, 60 min) GC_Path->BSTFA Dansyl Dansyl Chloride + Borate Buffer (70°C, 15 min) LC_Path->Dansyl GC_Deriv Di-TMS Derivative (Volatile, Thermally Stable) BSTFA->GC_Deriv LC_Deriv N,O-Didansyl Derivative (Highly Fluorescent, ESI+ Active) Dansyl->LC_Deriv GC_MS GC-EI-MS Analysis GC_Deriv->GC_MS LC_MS LC-ESI-MS/MS Analysis LC_Deriv->LC_MS

Workflow for GC-MS and LC-MS derivatization of 4-Amino-3-(methoxymethyl)phenol.

Protocol 1: GC-MS Silylation via BSTFA + 1% TMCS

Causality & Mechanistic Insight

Silylation replaces the active protons on the –OH and –NH₂ groups with trimethylsilyl (TMS) groups. Mechanistically, the phenolic hydroxyl is more nucleophilic and reacts first, followed by the primary amine[1]. We utilize N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) because its byproducts are highly volatile. The addition of 1% trimethylchlorosilane (TMCS) acts as a crucial catalyst, increasing the electrophilicity of the silicon atom to ensure complete conversion of the sterically hindered amine to the di-TMS derivative[2],[3].

Step-by-Step Methodology
  • Sample Preparation: Transfer the sample extract to a glass autosampler vial. Evaporate to complete dryness under a gentle stream of high-purity nitrogen at 40°C.

  • Reagent Addition: Add 100 µL of BSTFA (containing 1% TMCS) and 100 µL of anhydrous pyridine. Causality: Pyridine acts as both a solvent and an acid scavenger to drive the reaction forward.

  • Incubation: Seal the vial tightly with a PTFE-lined cap. Heat in a dry block at 100°C for 60 minutes.

  • Reconstitution: Cool to room temperature. Evaporate the mixture under nitrogen to remove excess derivatizing agents, and reconstitute the residue in 100 µL of anhydrous n-hexane.

Self-Validating System Checkpoints
  • Visual Validation: The solution must remain perfectly clear during incubation. Cloudiness indicates moisture contamination, which violently quenches BSTFA.

  • Analytical Validation: In the GC-EI-MS spectrum, look for the molecular ion [M]⁺ at m/z 297 (Base MW 153 + two TMS groups at 72 Da each). The absence of a peak at m/z 225 (mono-TMS) confirms the reaction reached completion[1].

Protocol 2: LC-MS & Fluorescence Dansylation

Causality & Mechanistic Insight

For LC-MS or HPLC-Fluorescence, we utilize Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). Under alkaline conditions, Dansyl chloride reacts with both the primary amine and the phenolic hydroxyl to form highly stable sulfonamides and sulfonates[4]. This adds a bulky, hydrophobic fluorophore to the molecule, drastically improving its retention on C18 columns and introducing a tertiary amine that acts as a powerful proton acceptor, exponentially boosting ESI+ sensitivity[5].

Step-by-Step Methodology
  • Buffering: To 50 µL of the aqueous sample extract, add 100 µL of 0.4 M borate-NaOH buffer (pH 11)[4]. Causality: A pH of 11 ensures both the amine and phenol are fully deprotonated and nucleophilic, while avoiding the rapid hydrolysis of Dansyl chloride that occurs at pH > 12.

  • Derivatization: Add 100 µL of freshly prepared Dansyl chloride solution (7 mg/mL in acetone). Vortex thoroughly for 10 seconds[4].

  • Incubation: Heat the mixture at 70°C in the dark for 15 minutes[4]. Causality: Darkness prevents the photolytic degradation of the sensitive dimethylamino naphthalene fluorophore.

  • Extraction: Add 600 µL of toluene to extract the N,O-didansyl derivative. Vortex and centrifuge. Transfer the organic layer and add 600 µL of hexane to reduce polarity, allowing for optional silica-gel solid-phase extraction (SPE) cleanup[4].

Self-Validating System Checkpoints
  • Visual Validation: Immediately post-incubation, expose the vial to a 365 nm UV lamp. An intense yellow-green fluorescence confirms successful dansylation.

  • Analytical Validation: In positive APCI or ESI mode, the mass spectrum must show the [M+H]⁺ ion corresponding to the addition of two dansyl groups (Base MW 153 + two Dansyl groups at 233 Da each = m/z 620)[4].

Quantitative Data & Methodological Summary

The table below summarizes the critical parameters and analytical benefits of choosing either derivatization pathway for 4-Amino-3-(methoxymethyl)phenol.

ParameterGC-MS Pathway (Silylation)LC-MS Pathway (Dansylation)
Target Functional Groups Phenolic –OH, Primary –NH₂Phenolic –OH, Primary –NH₂
Derivatization Reagent BSTFA + 1% TMCSDansyl Chloride (7 mg/mL in acetone)
Reaction Environment Anhydrous (Pyridine/Hexane)Aqueous Alkaline (Borate Buffer, pH 11)
Incubation Conditions 100°C for 60 minutes70°C for 15 minutes (in the dark)
Derivative Formed Di-TMS derivative (m/z 297)N,O-Didansyl derivative (m/z 620 [M+H]⁺)
Primary Analytical Benefit Eliminates peak tailing; imparts high volatility and thermal stability.Drastically increases ESI+ ionization efficiency and enables fluorescence detection.

References

  • Title : HPLC-PDA VERSUS GC-MS IN THE ANALYSIS OF PARACETAMOL AND NON-STEROIDAL ANTI-INFLAMMATORY DRUGS IN WASTEWATER Source : UBB Cluj URL :[Link]

  • Title : Construction of Escherichia coli Strains for Conversion of Nitroacetophenones to ortho-Aminophenols Source : National Institutes of Health (NIH) / PMC URL :[Link]

  • Title : Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization Source : MDPI URL :[Link]

  • Title : Simultaneous liquid chromatography determination of polyamines and arylalkyl monoamines Source : KU Leuven URL : [Link]

  • Title : Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS Source : Utrecht University (UU.nl DSpace) URL :[Link]

Sources

4-Amino-3-(methoxymethyl)phenol: Advanced Reagent Design and Assay Protocols

Author: BenchChem Technical Support Team. Date: March 2026

As biochemical assays demand higher sensitivity and lower limits of detection, the structural optimization of redox mediators and chromogenic substrates becomes critical. 4-Amino-3-(methoxymethyl)phenol (CAS: 168202-62-8) represents a rationally designed evolution of the classic p-aminophenol scaffold. By introducing a methoxymethyl substituent, researchers can finely tune the molecule's electrochemical and steric properties, overcoming the inherent instability and auto-oxidation issues that plague unsubstituted aminophenols in aqueous media.

This application note provides an in-depth mechanistic analysis and self-validating protocols for utilizing 4-Amino-3-(methoxymethyl)phenol in high-performance electrochemical and optical assays.

Molecular Rationale: Causality in Reagent Design

Unsubstituted p-aminophenols are standard redox mediators and oxidative coupling reagents, but they suffer from nucleophilic attack and spontaneous ortho-dimerization, leading to high background signals and reagent degradation over time 1.

The strategic addition of a methoxymethyl group at the 3-position provides three distinct functional advantages:

  • Steric Shielding: The bulky methoxymethyl group sterically hinders unwanted ortho-coupling and polymerization reactions, ensuring the reagent remains monomeric during storage and enzymatic turnover.

  • Electronic Modulation: The electron-donating ether linkage subtly lowers the oxidation potential of the phenolic hydroxyl group. This allows electrochemical detection at lower applied potentials, minimizing background noise from interfering biological oxidants (e.g., ascorbic acid or uric acid) 2.

  • Aqueous Solvation: The oxygen atom in the methoxymethyl moiety acts as a hydrogen-bond acceptor, significantly improving the compound's solubility in standard physiological buffers (PBS, TBS) compared to purely alkyl-substituted analogs 3.

Physicochemical & Electrochemical Profile
Parameter4-Amino-3-(methoxymethyl)phenolUnsubstituted p-Aminophenol (Reference)
CAS Number 168202-62-8 4123-30-8
Molecular Weight 153.18 g/mol 109.13 g/mol
Oxidation Potential (

)
~ +0.18 V vs. Ag/AgCl (pH 7.4)~ +0.25 V vs. Ag/AgCl (pH 7.4)
Redox Reversibility High (

mV)
Moderate (Prone to side reactions)
Primary Application High-sensitivity biosensors, ELISAGeneral chemical synthesis, basic assays

Application I: Electrochemical Redox Cycling in Biosensors

In enzyme-linked immunosorbent assays (ELISAs) adapted for electrochemical readouts, 4-Amino-3-(methoxymethyl)phenol serves as a potent redox mediator. Typically, a phosphorylated precursor is cleaved by Alkaline Phosphatase (ALP) to release the active aminophenol in situ5.

The generated molecule undergoes a reversible two-electron, two-proton (


) oxidation at the electrode surface to form a quinoneimine derivative. To achieve ultra-low limits of detection (down to pg/mL), this system is coupled with a reducing agent (e.g., NADH) that chemically reduces the quinoneimine back to the aminophenol, creating a continuous catalytic redox cycle that amplifies the amperometric signal 6.

G Substrate Phosphorylated Precursor (Inactive) AP 4-Amino-3-(methoxymethyl)phenol (Reduced State) Substrate->AP Hydrolysis by ALP Enzyme Alkaline Phosphatase (Enzyme Label) Enzyme->Substrate QI Quinoneimine Derivative (Oxidized State) AP->QI Electro-oxidation (-2e-, -2H+) Electrode Electrode Surface (Signal Transduction) AP->Electrode Amperometric Current QI->AP Chemical Reduction (+2e-, +2H+) NADH NADH / Reductant (Chemical Regeneration) NADH->QI

Electrochemical redox cycling mechanism of substituted aminophenols in enzyme-linked biosensors.

Protocol 1: Self-Validating Amperometric Enzyme Assay

Objective: Quantify target analyte concentration using ALP-mediated generation of 4-Amino-3-(methoxymethyl)phenol with NADH redox cycling.

Materials:

  • Working Electrode: Gold (Au) or Glassy Carbon (GC) modified with capture antibodies.

  • Assay Buffer: 0.1 M Tris-HCl, 1 mM

    
    , pH 9.0.
    
  • Substrate: 4-Amino-3-(methoxymethyl)phenyl phosphate (synthesized precursor, 1 mM).

  • Reductant: NADH (2 mM).

Step-by-Step Methodology:

  • Electrode Preparation & Baseline Validation:

    • Immobilize capture antibodies on the electrode surface. Block with 1% BSA.

    • Self-Validation Check: Run Cyclic Voltammetry (CV) from -0.1 V to +0.4 V in blank assay buffer. The background current must be flat (no faradaic peaks). If peaks are present, the electrode is contaminated and must be repolished.

  • Analyte Capture & Labeling:

    • Incubate the electrode with the sample (containing the target antigen) for 45 minutes at 37°C. Wash 3x with Tris-buffer containing 0.05% Tween-20.

    • Incubate with ALP-conjugated secondary antibody for 30 minutes. Wash 5x thoroughly to remove unbound enzyme.

  • Substrate Introduction:

    • Submerge the electrode in the Assay Buffer containing 1 mM of the phosphorylated precursor and 2 mM NADH.

    • Allow a 5-minute enzymatic incubation period for ALP to hydrolyze the substrate into 4-Amino-3-(methoxymethyl)phenol.

  • Amperometric Detection:

    • Apply a constant potential of +0.20 V vs. Ag/AgCl.

    • Record the steady-state current after 60 seconds. The NADH will continuously reduce the oxidized quinoneimine back to the aminophenol, amplifying the current linearly proportional to the bound ALP concentration.

  • Data Quality Control:

    • Run a negative control (zero analyte). The signal-to-noise ratio (

      
      ) should be 
      
      
      
      for the lowest standard.

Application II: Peroxidase-Catalyzed Oxidative Coupling

Beyond electrochemistry, 4-Amino-3-(methoxymethyl)phenol acts as a superior nucleophilic/electrophilic partner in chromogenic and fluorogenic assays. In the presence of Hydrogen Peroxide (


) and Horseradish Peroxidase (HRP), the aminophenol is oxidized into a highly reactive radical intermediate.

Because the methoxymethyl group blocks the 3-position, the radical is forced to undergo highly regioselective cross-coupling with an aniline or phenol co-reagent (e.g., N,N-dimethylaniline or 3-methyl-2-benzothiazolinone hydrazone, MBTH). This regiocontrol prevents the formation of heterogeneous polymer mixtures, resulting in a single, sharply defined absorbance peak and a higher molar extinction coefficient.

G H2O2 Hydrogen Peroxide (Analyte) HRP Horseradish Peroxidase (HRP Catalyst) H2O2->HRP Activates Enzyme Reagent 4-Amino-3-(methoxymethyl)phenol (Primary Reagent) HRP->Reagent Catalyzes 1e- Oxidation Radical Electrophilic Radical Intermediate (Regiostabilized) Reagent->Radical -e-, -H+ Coupler Coupling Partner (e.g., N,N-Dimethylaniline) Dye Highly Conjugated Dye (Optical Readout) Coupler->Dye Nucleophilic Attack Radical->Dye Cross-coupling Reaction

Peroxidase-catalyzed oxidative coupling pathway utilizing 4-Amino-3-(methoxymethyl)phenol.

Protocol 2: High-Fidelity Chromogenic Assay

Objective: Detect trace levels of


 (often generated by oxidases like glucose oxidase or cholesterol oxidase) using regioselective oxidative coupling.

Materials:

  • Assay Buffer: 50 mM Phosphate Buffer, pH 7.0.

  • Reagent A: 4-Amino-3-(methoxymethyl)phenol (2 mM in water).

  • Reagent B: N,N-Dimethylaniline (DMA) (2 mM in water).

  • Enzyme: Horseradish Peroxidase (HRP, 10 U/mL).

Step-by-Step Methodology:

  • Reagent Master Mix Preparation:

    • In a light-protected tube, combine equal volumes of Reagent A, Reagent B, and HRP solution.

    • Self-Validation Check: Measure the absorbance of the Master Mix at 550-600 nm. The baseline absorbance must be

      
       OD. A higher baseline indicates auto-oxidation of the reagents due to light exposure or heavy metal contamination in the buffer.
      
  • Assay Execution:

    • Pipette 100 µL of the Master Mix into a 96-well microplate.

    • Add 10 µL of the sample containing unknown

      
       concentrations (or standards ranging from 1 µM to 100 µM).
      
  • Reaction Kinetics:

    • Incubate at room temperature (25°C) in the dark for exactly 15 minutes. The reaction will turn deep purple/blue as the highly conjugated dye forms.

  • Optical Readout:

    • Measure absorbance at

      
       (typically ~590 nm depending on the exact coupling partner).
      
    • Plot the standard curve. The use of the methoxymethyl derivative ensures strict linearity (

      
      ) by eliminating off-target polymerization pathways.
      

References

  • Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta. URL: [Link]

  • Electrochemical Investigation of 4-Aminophenol at CTAB Modified Carbon Paste Electrode. Analytical and Bioanalytical Electrochemistry. URL: [Link]

  • Light triggered detection of aminophenyl phosphate with a quantum dot based enzyme electrode. PMC. URL:[Link]

  • An electrochemical immunosensor using p-aminophenol redox cycling by NADH on a self-assembled monolayer and ferrocene-modified Au electrodes. Analyst (RSC Publishing). URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-3-(methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-Amino-3-(methoxymethyl)phenol (CAS 168202-62-8). This compound is a highly sensitive functionalized aminophenol. Its synthesis from 3-methyl-4-nitrophenol involves a four-step sequence: phenol protection, benzylic bromination, methoxylation, and nitro reduction.

As a Senior Application Scientist, I have compiled this guide to address the critical side reactions encountered during this workflow. Our focus is on the mechanistic causality behind these failures and the field-proven protocols required to bypass them.

Synthesis Workflow & Side Reaction Mapping

SynthesisWorkflow SM 3-Methyl-4-nitrophenol Step1 Protection (Ac2O, Pyridine) SM->Step1 Int1 3-Methyl-4-nitrophenyl acetate Step1->Int1 Step2 Wohl-Ziegler Bromination Int1->Step2 Int2 3-(Bromomethyl)-4-nitrophenyl acetate Step2->Int2 Desired Side1 Side Reaction: Over-bromination Step2->Side1 Excess Br2 Step3 Methoxylation & Deprotection Int2->Step3 Int3 3-(Methoxymethyl)-4-nitrophenol Step3->Int3 Desired Side2 Side Reaction: Hydrolysis Step3->Side2 H2O present Step4 Nitro Reduction Int3->Step4 Product 4-Amino-3-(methoxymethyl)phenol Step4->Product Chemoselective Side3 Side Reaction: Benzylic Hydrogenolysis Step4->Side3 Pd/C cleavage

Caption: Workflow for 4-Amino-3-(methoxymethyl)phenol synthesis and key side reactions.

Troubleshooting FAQs

Q1: During the Wohl-Ziegler bromination of 3-methyl-4-nitrophenyl acetate, I am observing significant amounts of the dibrominated byproduct. How can I control this? Causality: The Wohl-Ziegler bromination proceeds via a radical mechanism first proposed by 1[1]. The ratio of mono- to di-bromination is highly dependent on the steady-state concentration of molecular bromine (


) generated in situ from N-bromosuccinimide (NBS) and the HBr byproduct. High local concentrations of 

or the use of degraded NBS (which contains free

) drive2[2]. Solution: Ensure NBS is freshly recrystallized (from water) to remove free

. Switch the solvent from dichloromethane to trifluorotoluene (

) to maintain a low, controlled solubility of NBS, allowing it to act as a slow-release bromine sink[1].

Q2: My methoxylation step (using NaOMe in MeOH) yields up to 20% of 3-(hydroxymethyl)-4-nitrophenol. Why is the benzylic bromide hydrolyzing instead of methoxylating? Causality: Sodium methoxide is highly hygroscopic. If the methanol or the NaOMe reagent contains trace amounts of water, hydroxide ions (


) are generated via equilibrium (

). Hydroxide is a highly competitive nucleophile for the benzylic bromide, leading to the hydroxymethyl side product. Solution: Use strictly anhydrous methanol (Karl Fischer titration < 50 ppm

) and freshly titrated NaOMe. Perform the reaction under a strict argon atmosphere.

Q3: The final reduction of 3-(methoxymethyl)-4-nitrophenol using standard Pd/C and ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


 yields 4-amino-3-methylphenol. Where did my methoxymethyl ether go? 
Causality: Palladium on carbon (Pd/C) is notorious for catalyzing the [3]. The benzylic ether coordinates to the palladium surface, undergoing oxidative addition and subsequent cleavage to the methyl group while simultaneously reducing the nitro group.
Solution: You must use a chemoselective reduction strategy. Switch the catalyst from Pd/C to Platinum on Carbon (Pt/C) in a multiphase system[3], or use non-noble metal alternatives like 4[4], or 5[5].

Q4: The isolated 4-Amino-3-(methoxymethyl)phenol darkens from white to dark brown within hours of exposure to air. Is it degrading? Causality: Yes. Electron-rich ortho- and para-aminophenols are highly susceptible to auto-oxidation in the presence of atmospheric oxygen, forming highly conjugated, dark-colored quinone imines. Solution: Handle the final product under inert gas. For storage, package the crystalline solid under argon in amber vials at 2-8°C.

Data Presentation: Chemoselectivity of Nitro Reduction Methods

The table below summarizes the quantitative impact of catalyst selection on the preservation of the benzylic ether during the reduction of 3-(methoxymethyl)-4-nitrophenol.

Reduction MethodCatalyst / ReagentsSolventYield of Target (%)Yield of Hydrogenolysis Byproduct (%)
Standard Hydrogenation10% Pd/C,

(1 atm)
MeOH15%82%
Poisoned Hydrogenation5% Pt/C,

(1 atm)
EtOAc78%<5%
Béchamp ReductionFe powder,

EtOH/

(4:1)
92%Not Detected
Electron-TransferSm(0), 1,1'-dioctyl-4,4'-bipyridiniumMeOH89%Not Detected

Experimental Protocols (Self-Validating)

Protocol 1: Optimized Wohl-Ziegler Bromination (Minimizing Over-bromination)
  • Preparation: Dissolve 10.0 g of 3-methyl-4-nitrophenyl acetate in 100 mL of anhydrous trifluorotoluene (

    
    ) in a 250 mL round-bottom flask equipped with a reflux condenser.
    
  • Reagent Addition: Add 9.5 g (1.05 equiv) of freshly recrystallized N-bromosuccinimide (NBS) and 0.4 g (0.05 equiv) of azobisisobutyronitrile (AIBN).

  • Reaction: Heat the mixture to 85°C under argon. The reaction is complete when the dense NBS solid converts to succinimide, which floats to the surface (typically 2-3 hours).

  • Workup: Cool to 0°C and filter off the succinimide. Wash the filtrate with saturated aqueous

    
    , brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
  • System Validation: Analyze the crude mixture via

    
     NMR. The desired benzylic 
    
    
    
    protons must appear as a sharp singlet around 4.6 ppm. The dibrominated
    
    
    byproduct (if present) will appear further downfield (~6.8 ppm). If the integral ratio of
    
    
    to
    
    
    exceeds 0.05, discard the batch and re-purify your NBS.
Protocol 2: Chemoselective Nitro Reduction (Béchamp Method)
  • Preparation: In a 500 mL flask, suspend 5.0 g of 3-(methoxymethyl)-4-nitrophenol in 150 mL of Ethanol/Water (4:1 v/v).

  • Activation: Add 7.0 g (5 equiv) of fine Iron (Fe) powder and 2.9 g (2 equiv) of Ammonium Chloride (

    
    ).
    
  • Reaction: Heat the violently stirred suspension to 80°C for 2 hours.

  • System Validation: Monitor the disappearance of the yellow nitro starting material via TLC (Hexanes/EtOAc 1:1). The reaction is self-validating when the UV-active starting material spot (Rf ~0.6) is entirely replaced by a lower-running, ninhydrin-active amine spot (Rf ~0.2).

  • Isolation: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides, washing the pad thoroughly with ethyl acetate. Wash the organic filtrate with brine, dry over

    
    , and concentrate. Crystallize the crude product from toluene/heptane under an argon atmosphere to yield pure 4-Amino-3-(methoxymethyl)phenol.
    

References

  • Wohl–Ziegler bromination Wikipedia URL
  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon Scientific Update URL
  • Studies on the hydrogenolysis of benzyl ethers ResearchGate URL
  • REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS AIR Unimi URL
  • Samarium(0)

Sources

Identifying impurities in 4-Amino-3-(methoxymethyl)phenol samples

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Identifying and Troubleshooting Impurities in 4-Amino-3-(methoxymethyl)phenol (CAS 168202-62-8)

Overview 4-Amino-3-(methoxymethyl)phenol is a highly reactive intermediate widely used in pharmaceutical synthesis. The molecule's architecture—featuring an electron-donating amine, a phenolic hydroxyl, and a methoxymethyl (MOM) ether—makes it highly susceptible to specific degradation pathways. This guide provides actionable, causality-driven troubleshooting for identifying and mitigating impurities during synthesis, analysis, and storage.

Mechanistic Origins of Key Impurities

Aminophenols do not degrade randomly; they follow predictable redox and hydrolysis trajectories. Understanding these mechanisms is the first step in troubleshooting:

  • Oxidative Degradation (Quinone Imines): The primary degradation pathway is the autoxidation or peroxidase-catalyzed oxidation of the aminophenol core. The loss of two protons and two electrons yields an electrophilic quinone imine intermediate. This species is highly reactive and can undergo further hydrolysis to form a benzoquinone derivative or polymerize into dark-colored dimers[1].

  • MOM Ether Cleavage: The methoxymethyl ether is a robust protecting group under basic conditions but is highly labile in acidic environments (pH < 4). Trace acid from silica gel, unbuffered solvents, or acidic workups protonates the acetal oxygen, leading to rapid cleavage and the formation of 4-amino-3-(hydroxymethyl)phenol[2].

OxidationPathway A 4-Amino-3-(methoxymethyl)phenol [M+H]+ 154.18 B Quinone Imine [M+H]+ 152.16 A->B O2 / Autoxidation (-2H) D 4-Amino-3-(hydroxymethyl)phenol [M+H]+ 140.15 A->D Acidic Cleavage (pH < 4) C Benzoquinone [M+H]+ 153.15 B->C Hydrolysis (-NH3, +H2O)

Mechanistic degradation pathways of 4-Amino-3-(methoxymethyl)phenol.

Analytical Methodologies: HPLC-EC & LC-MS

Standard UV detection often lacks the sensitivity to detect trace quinone imines before they polymerize, and baseline drift is common due to the dynamic interconversion of redox species. High-Performance Liquid Chromatography with Amperometric Detection (HPLC-EC) is the gold standard for aminophenol impurities due to their inherent electrochemical activity[3].

Step-by-Step Protocol: HPLC-EC Method for Impurity Profiling This protocol is a self-validating system designed to separate the parent compound from its polar cleavage products and non-polar oxidation products while preventing on-column degradation.

  • Mobile Phase Preparation: Prepare a 0.05 mol/L LiCl aqueous solution containing 18% methanol. Adjust the pH strictly to 4.0 using orthophosphoric acid.

    • Causality: A pH of 4.0 is the critical equilibrium point. It ensures the MOM group remains stable during the short column transit time while providing optimal ionic conductivity for the amperometric detector[3].

  • Standard Preparation: Dissolve the 4-Amino-3-(methoxymethyl)phenol reference standard in degassed methanol to a concentration of 5.0 µg/mL. Dilute with the mobile phase to a working concentration of 0.8 µg/mL.

  • Chromatographic Conditions: Utilize a reversed-phase C18 column (e.g., Zorbax SB-Aq, 100 x 4.6 mm, 5 µm) maintained at 40 °C. Set the isocratic flow rate to 1.0 mL/min.

  • Amperometric Detection: Set the glassy carbon working electrode potential to +325 mV versus an Ag/AgCl reference electrode.

    • Causality: +325 mV provides the maximum signal-to-noise ratio for the aminophenol core without oxidizing the methanol mobile phase, ensuring a flat baseline[3].

  • Sample Analysis: Inject 20 µL of the sample solution. Crucial: Samples must be prepared fresh and protected from light to prevent auto-oxidation in the vial.

AnalyticalWorkflow Start Impurity Detected (HPLC-EC) CheckRT Evaluate Relative Retention Time (RRT) Start->CheckRT Early RRT < 1.0 (Polar) Suspect: MOM Cleavage CheckRT->Early Elutes before main peak Late RRT > 1.0 (Non-polar) Suspect: Oxidation CheckRT->Late Elutes after main peak LCMS Perform LC-MS (ESI+) Early->LCMS Late->LCMS Mass1 m/z 140.15 Confirmed: Hydroxymethyl phenol LCMS->Mass1 Early peak mass Mass2 m/z 152.16 Confirmed: Quinone imine LCMS->Mass2 Late peak mass

Troubleshooting workflow for identifying impurities via HPLC and LC-MS.

Quantitative Data Summaries

Use the following reference table to cross-validate your LC-MS and HPLC-EC findings.

Impurity / AnalyteMechanismMolecular FormulaExact MassExpected LC-MS [M+H]+Relative Retention Time (RRT)
4-Amino-3-(methoxymethyl)phenol Main CompoundC8H11NO2153.18154.181.00
4-Amino-3-(hydroxymethyl)phenol MOM CleavageC7H9NO2139.15140.15~0.65
Quinone Imine Intermediate OxidationC8H9NO2151.16152.16~1.15
Benzoquinone Derivative Oxidation + HydrolysisC8H8O3152.15153.15~1.30

Troubleshooting FAQs

Q1: Why am I seeing a rapidly growing early-eluting peak when my sample is dissolved in unbuffered water? A1: Unbuffered HPLC-grade water often has a pH of 5.0-5.5 due to dissolved atmospheric CO₂. The MOM ether group is highly sensitive to acidic environments, leading to trace cleavage[2]. The early-eluting peak (RRT ~0.65) is the more polar 4-amino-3-(hydroxymethyl)phenol. Solution: Always prepare sample solutions in a buffered solvent (pH 6.5-7.0) or strictly control the exposure time in the acidic HPLC mobile phase prior to injection.

Q2: My LC-MS shows an [M+H]+ peak at m/z 152.16. What is this impurity? A2: The exact mass of 4-Amino-3-(methoxymethyl)phenol is 153.18 Da ([M+H]+ = 154.18). A mass of 152.16 corresponds to a loss of 2 Daltons, which is the classic signature of oxidation to the quinone imine intermediate[1]. Solution: Degas all extraction solvents with nitrogen and add a trace antioxidant (e.g., 0.1% ascorbic acid) during sample preparation to quench redox cycling.

Q3: Why does the baseline drift severely when using UV detection for this compound? A3: Aminophenols and their quinone imine degradation products absorb strongly in the low UV range and dynamically interconvert during the run, causing baseline instability. Transitioning to the HPLC-EC (amperometric) method outlined above provides high selectivity and a stable baseline specifically tuned for redox-active species[3].

References

  • Ye, W., Seneviratne, U. I., Chao, M.-W., Ravindra, K. C., Wogan, G. N., Tannenbaum, S. R., & Skipper, P. L. "Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome." Chemical Research in Toxicology, 2012. URL: [Link]

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 4-Amino-3-(methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with chromatographic peak asymmetry. 4-Amino-3-(methoxymethyl)phenol is a notoriously difficult amphoteric compound. It possesses both a weakly acidic phenolic hydroxyl group and a highly basic primary amine. This dual nature makes it exceptionally prone to multi-modal retention mechanisms on silica-based stationary phases.

This guide is designed as a self-validating system. We will not merely list fixes; we will explore the exact causality behind your peak distortions and provide step-by-step methodologies to permanently resolve them.

Deep Dive: The Causality of Peak Tailing

In an ideal reversed-phase liquid chromatography (RPLC) separation, analyte retention is driven exclusively by non-specific hydrophobic interactions between the analyte and the column's alkyl chains (e.g., C18). However, peak tailing is primarily caused by secondary interactions between basic functional groups (like amines) and ionized silanol groups on the silica surface[1].

At mid-pH ranges (pH 4–8), the residual silanol groups (-SiOH) on the silica support dissociate into negatively charged ionized silanoxanes (-SiO⁻). Simultaneously, the primary amine on 4-Amino-3-(methoxymethyl)phenol remains protonated (-NH₃⁺). This creates a strong electrostatic attraction (ion-exchange) between the analyte and the stationary phase. Because these binding sites are heterogeneous and the desorption kinetics are slow, the analyte molecules release at different rates, severely dragging out the trailing edge of the peak.

Mechanism Analyte Protonated Amine (-NH3+) Interaction Ion-Exchange (Peak Tailing) Analyte->Interaction Attracts Resolved Hydrophobic Retention (Symmetrical Peak) Analyte->Resolved Elutes normally Silanol Ionized Silanol (-SiO-) Silanol->Interaction Binds Buffer Low pH Buffer (pH 2.0) NeutralSilanol Neutral Silanol (-SiOH) Buffer->NeutralSilanol Protonates NeutralSilanol->Resolved Eliminates binding

Caption: Mechanism of silanol-induced peak tailing and its resolution via pH control.

Diagnostic Workflow

Before altering your mobile phase chemistry, you must validate whether the tailing is a chemical or physical issue. Physical issues (like dead volume) affect all peaks globally, whereas chemical issues selectively target ionizable compounds.

G Start Peak Tailing Detected InjectNeutral Inject Neutral Reference Start->InjectNeutral CheckNeutral Does neutral peak tail? InjectNeutral->CheckNeutral Physical Physical Issue (Void/Plumbing) CheckNeutral->Physical Yes Chemical Chemical Issue (Interactions/Overload) CheckNeutral->Chemical No FixPhysical Fix Tubing / Replace Column Physical->FixPhysical Dilute Inject 1/10th Volume Chemical->Dilute CheckOverload Does shape improve? Dilute->CheckOverload MassOverload Mass Overload CheckOverload->MassOverload Yes Silanol Silanol Interaction CheckOverload->Silanol No FixOverload Reduce Injection Volume MassOverload->FixOverload FixSilanol Lower pH / Add TEA Silanol->FixSilanol

Caption: Diagnostic workflow for identifying and resolving HPLC peak tailing mechanisms.

Troubleshooting Guide (FAQs)

Q1: I am using a standard C18 column and a neutral pH mobile phase. My peak tailing factor for 4-Amino-3-(methoxymethyl)phenol is >2.0. How do I fix this? A1: At neutral pH, residual silanols are ionized and actively binding to your protonated amine. You have two primary chemical solutions:

  • Suppress Silanol Ionization (Preferred): Lower the mobile phase pH to 2.0–2.5 using 0.1% Trifluoroacetic acid (TFA) or phosphoric acid. At this pH, silanols are protonated and neutral, effectively shutting down the ion-exchange mechanism.

  • Compete for Active Sites: If your method restricts you to a neutral pH, historically, Type A silica columns required tail-suppressing compounds like triethylamine (≥20 mM) to neutralize free silanol groups[2]. TEA acts as a sacrificial base, binding to the active silanols and masking them from your analyte.

Q2: I switched to a low pH (2.5), but the peak is still slightly tailing and eluting much faster. Why? A2: Lowering the pH fully protonates the amine, increasing the analyte's polarity and reducing its hydrophobic retention on the C18 phase. If tailing persists despite silanol suppression, you may be experiencing mass overload. Because the analyte is now highly polar, the stationary phase's capacity for it is reduced. If mass overload is suspected, inject a 10-fold smaller sample; if peak shape improves, overload is confirmed[3].

Q3: Are all C18 columns the same for basic compounds? A3: Absolutely not. Older "Type A" silica columns contain metal impurities that drastically increase silanol acidity. Using high-purity Type B silica columns significantly reduces free silanol content and minimizes tailing[4]. For the best results with basic compounds, utilize columns with a positively charged surface (e.g., Charged Surface Hybrid - CSH) which electrostatically repel the protonated amine.

Experimental Protocols: The Self-Validating System

To eliminate guesswork, execute the following step-by-step protocol to isolate the root cause of your peak tailing.

Protocol: Validating the Source of Peak Tailing

Objective: Systematically rule out physical, capacity, and chemical variables.

Step 1: The Neutral Reference Test (Physical vs. Chemical)

  • Prepare a 100 µg/mL solution of a neutral hydrophobic marker (e.g., Toluene or Uracil).

  • Inject 5 µL under your current isocratic conditions.

  • Calculate the Asymmetry Factor (

    
    ).
    Causality Check: Neutral compounds should not tail due to acid-base interactions; if a neutral reference tails, the issue is physical (e.g., dead volume)[5]. Re-make all PEEK/stainless steel fittings and check for a column void. If 
    
    
    
    , proceed to Step 2.

Step 2: The Overload Test (Capacity vs. Chemistry)

  • Take your standard 4-Amino-3-(methoxymethyl)phenol sample and perform a 1:10 dilution in the mobile phase.

  • Inject the diluted sample. Causality Check: If the peak shape dramatically improves and retention time shifts slightly later, the column was experiencing mass overload[3]. If severe tailing persists, proceed to Step 3.

Step 3: The Silanol Suppression Test (Secondary Interactions)

  • Modify your mobile phase A to include 0.1% Trifluoroacetic acid (TFA), dropping the pH to ~2.0.

  • Equilibrate the column with 10 column volumes (CV).

  • Inject the diluted sample. Causality Check: At pH 2.0, residual silanols are fully protonated. If the peak is now symmetrical, the root cause was secondary ion-exchange interactions[1].

Quantitative Data Summary

The table below summarizes the expected peak shape metrics for 4-Amino-3-(methoxymethyl)phenol across different column chemistries and mobile phase conditions.

Column ChemistryMobile Phase ConditionAsymmetry (

)
USP Tailing (

)
Diagnosis / Result
Type A Silica pH 6.8 (No Additives)2.82.5Severe Tailing (Silanol Interaction)
Type A Silica pH 6.8 + 20 mM TEA1.41.3Acceptable (Masked Silanols)
Type B Silica pH 6.8 (No Additives)1.51.4Moderate Tailing
Type B Silica pH 2.5 (0.1% TFA)1.051.02Excellent Symmetry (Protonated Silanols)

References

  • Source: axionlabs.
  • Source: scribd.
  • Source: gmpinsiders.
  • How to Reduce Peak Tailing in HPLC?
  • Overload or Minor Peak?

Sources

Validation & Comparative

4-Amino-3-(methoxymethyl)phenol vs 4-Amino-3-methylphenol in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In the late-stage functionalization and scaffold design of active pharmaceutical ingredients (APIs), the choice of aromatic substituents dictates both the synthetic route's viability and the molecule's pharmacokinetic profile. While (also known as 4-amino-m-cresol)[1] is a ubiquitous building block known for exploiting the "magic methyl" effect to enhance binding affinity through hydrophobic enclosure, its analog, , offers a nuanced alternative.

By introducing an ether oxygen, chemists can drastically alter the hydrogen-bonding network and lipophilicity of the target molecule. As a Senior Application Scientist, I have structured this guide to provide an objective comparison of these two synthons, detailing their physicochemical divergence, synthetic reactivity, and application in drug development.

Structural and Physicochemical Divergence

The transition from a simple methyl group to a methoxymethyl (-CH₂OCH₃) group introduces a localized dipole and a hydrogen-bond acceptor. This seemingly minor structural tweak has profound implications for the molecule's behavior in both aqueous media and organic solvents.

Table 1: Comparative Physicochemical Profile

Property4-Amino-3-methylphenol4-Amino-3-(methoxymethyl)phenol
CAS Number 2835-99-6[1]168202-62-8
Molecular Weight 123.15 g/mol [1]153.18 g/mol
Substituent at C3 Methyl (-CH₃)Methoxymethyl (-CH₂OCH₃)
H-Bond Acceptors 2 (-NH₂, -OH)3 (-NH₂, -OH, -O- ether)
Primary Utility Hydrophobic packing, "Magic Methyl" effectTuning LogP, introducing H-bond interactions

Mechanistic Causality in Synthesis

When designing an API, replacing a methyl group with a methoxymethyl group is a classic bioisosteric strategy to lower lipophilicity (LogP) and improve aqueous solubility. 4-Amino-3-methylphenol is frequently utilized to fill specific lipophilic pockets in target receptors, significantly boosting binding affinity. It is notably applied in the synthesis of conformationally-constrained tweezer-molecules and multi-target antipsychotics[2].

However, the methyl group offers no hydrogen bonding capability. 4-Amino-3-(methoxymethyl)phenol introduces an ether oxygen, acting as a new hydrogen-bond acceptor. From a synthetic standpoint, this introduces a critical causality: benzylic ether sensitivity .

While the methyl group in 4-amino-3-methylphenol is inert to almost all standard deprotection conditions, the methoxymethyl group is a benzylic ether. Experienced chemists must recognize that benzylic ethers are highly susceptible to cleavage under strongly acidic conditions (e.g., BBr₃, concentrated HBr) or vigorous hydrogenolysis (Pd/C, H₂). Therefore, when utilizing 4-amino-3-(methoxymethyl)phenol, orthogonal protection strategies must be employed, explicitly avoiding harsh Lewis acids during late-stage global deprotections to prevent unintended conversion to a reactive benzylic alcohol.

Experimental Protocol: Chemoselective Amide Coupling

To objectively evaluate these building blocks, a standardized HATU-mediated amide coupling is recommended. HATU is selected over traditional carbodiimides (like EDC) because its highly reactive HOAt-ester intermediate effectively overcomes the steric hindrance posed by the ortho-substituents (especially the bulkier methoxymethyl group), ensuring high yields without requiring elevated temperatures.

Materials:

  • Carboxylic acid building block (1.0 eq)

  • Aminophenol derivative (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.2 M)

Self-Validating Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under a nitrogen atmosphere. Add DIPEA dropwise.

    • Causality & Validation: DIPEA is chosen as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester. The reaction mixture will transition from a heterogeneous suspension to a homogeneous pale-yellow solution within 10 minutes, providing visual validation of active ester formation.

  • Nucleophilic Addition: Add the selected aminophenol (4-amino-3-methylphenol or 4-amino-3-(methoxymethyl)phenol) in one portion.

    • Causality: The para-hydroxyl group enriches the aniline's electron density, making it a strong nucleophile. However, the ortho-substituent introduces steric drag. Maintaining the reaction at room temperature prevents O-acylation (esterification at the phenol), ensuring absolute chemoselectivity for N-acylation (amide formation).

  • Reaction Monitoring: Stir the reaction for 2-4 hours.

    • Validation: Monitor via TLC (Eluent: 50% EtOAc/Hexanes). The disappearance of the highly UV-active starting aminophenol and the emergence of a new, lower-Rf spot confirms reaction progression.

  • Quenching and Workup: Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine.

    • Causality: The mild 1M HCl wash removes unreacted aniline and DIPEA. Crucially, this brief, dilute acidic wash is mild enough to leave the sensitive methoxymethyl ether of 4-amino-3-(methoxymethyl)phenol completely intact, avoiding the cleavage issues discussed above.

Strategic Workflow Visualization

G Start API Scaffold Selection CpdA 4-Amino-3-methylphenol (Hydrophobic) Start->CpdA CpdB 4-Amino-3-(methoxymethyl)phenol (H-Bond Acceptor) Start->CpdB AmideA Amide Coupling (Standard Conditions) CpdA->AmideA AmideB Amide Coupling (Mild/Non-Acidic Conditions) CpdB->AmideB OptA Lipophilic Target Binding (Magic Methyl Effect) AmideA->OptA OptB Enhanced Aqueous Solubility (Altered LogP) AmideB->OptB

Workflow illustrating divergent optimization paths using methyl vs. methoxymethyl substituents.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 17819, 4-Amino-m-cresol". PubChem,[Link]

Sources

Comparative Analysis of Synthesis Routes for 4-Amino-3-(methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-3-(methoxymethyl)phenol (CAS: 168202-62-8) is a highly specialized functionalized aminophenol, frequently utilized as a critical building block in the development of kinase inhibitors and advanced pharmaceutical ligands. The presence of three distinct functional groups (hydroxyl, amino, and methoxymethyl) on the aromatic ring presents unique regiochemical challenges during synthesis.

This guide objectively compares two primary synthetic strategies: Route A (Direct Nitration of an established ether) and Route B (De Novo Benzylic Functionalization). By analyzing the mechanistic causality, scalability, and experimental validation of each pathway, this document provides researchers with a definitive, field-proven protocol for synthesizing this target molecule.

Retrosynthetic Strategies & Mechanistic Rationale

Designing a robust synthesis for 4-amino-3-(methoxymethyl)phenol requires navigating the electronic directing effects of the aromatic ring.

Route A: Direct Nitration (Electrophilic Aromatic Substitution)

This classical approach begins with 3-(methoxymethyl)phenol . The strategy relies on the strong electron-donating nature of the hydroxyl group to direct a subsequent nitration event. However, because the hydroxyl group directs electrophiles to both the ortho and para positions, nitration typically yields an intractable mixture of 4-nitro and 6-nitro isomers. The highly activated nature of phenols also makes them susceptible to over-oxidation and tar formation in the presence of nitric acid ([1]).

Route B: Benzylic Functionalization (Wohl-Ziegler / Williamson)

To bypass the regioselectivity issues of Route A, Route B employs a "de novo" functionalization strategy starting from the inexpensive and commercially available 4-nitro-3-methylphenol . Because the nitro group is pre-installed at the correct position (para to the hydroxyl), regiochemical ambiguity is eliminated. The synthesis relies on the selective radical bromination of the benzylic methyl group ([2]), followed by a tandem methoxylation/deprotection step, and finally, a mild catalytic hydrogenation ([3]).

SynthesisRoutes SM1 3-(methoxymethyl)phenol (Route A Start) Nitration Nitration (HNO3/AcOH) SM1->Nitration SM2 4-nitro-3-methylphenol (Route B Start) Protection Protection (Ac2O/Py) SM2->Protection Mixture 4-nitro & 6-nitro Isomer Mixture Nitration->Mixture Separation Chromatographic Separation Mixture->Separation IntermediateA 3-(methoxymethyl)- 4-nitrophenol Separation->IntermediateA Reduction Catalytic Reduction (H2, Pd/C) IntermediateA->Reduction Bromination Wohl-Ziegler Bromination (NBS/AIBN) Protection->Bromination Methoxylation Methoxylation & Deprotection (NaOMe) Bromination->Methoxylation IntermediateB 3-(methoxymethyl)- 4-nitrophenol Methoxylation->IntermediateB IntermediateB->Reduction Target 4-amino-3-(methoxymethyl)phenol (Target Molecule) Reduction->Target

Retrosynthetic comparison of Route A (Direct Nitration) and Route B (Benzylic Functionalization).

Comparative Performance Data

The following table summarizes the quantitative and qualitative metrics of both routes based on standard laboratory scale-up parameters. Route B is definitively recommended due to its superior regioselectivity and overall yield.

ParameterRoute A: Direct NitrationRoute B: Benzylic Functionalization
Starting Material 3-(methoxymethyl)phenol4-nitro-3-methylphenol
Overall Yield 25 - 35%60 - 70%
Regioselectivity Poor (Requires separation of 4- and 6-nitro isomers)Excellent (Nitro group is pre-installed)
Scalability Low (Bottlenecked by tedious column chromatography)High (Intermediates can be crystallized)
E-Factor (Waste) High (Due to discarded regioisomers and silica waste)Moderate (Solvent recovery possible)
Key Challenge Separation of closely eluting regioisomersHandling of radical initiators (AIBN/NBS)

Detailed Experimental Protocol: Route B

Because Route B offers a self-validating, highly scalable pathway, the detailed methodology below focuses exclusively on this sequence.

Workflow Step1 Step 1: Phenol Protection Ac2O, Pyridine, 0°C to RT Yield: 95% Step2 Step 2: Wohl-Ziegler Bromination NBS, AIBN, PhCF3, Reflux Yield: 78% Step1->Step2 Step3 Step 3: Methoxylation/Deprotection NaOMe, MeOH, 60°C Yield: 85% Step2->Step3 Step4 Step 4: Catalytic Hydrogenation H2 (1 atm), 10% Pd/C, RT Yield: 92% Step3->Step4 QC QC Step4->QC

Step-by-step experimental workflow and quality control checkpoints for Route B.

Step 1: Phenol Protection (Acetylation)

Causality: Phenols are highly activated and susceptible to oxidation or electrophilic ring bromination by trace Br₂ generated in the subsequent step. Protecting the phenol as an acetate ester deactivates the aromatic ring, ensuring that radical bromination occurs exclusively at the benzylic methyl group.

  • Procedure: Dissolve 4-nitro-3-methylphenol (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (1.5 eq) and cool to 0°C. Slowly add acetic anhydride (1.2 eq) dropwise. Warm to room temperature and stir for 2 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the highly polar, UV-active phenol spot disappears, replaced by a faster-moving, less polar ester spot. Quench with water, extract with DCM, and wash with 1M HCl to remove residual pyridine.

Step 2: Wohl-Ziegler Bromination

Causality: N-Bromosuccinimide (NBS) provides a low, steady concentration of molecular bromine. Initiated by AIBN (Azobisisobutyronitrile), the reaction proceeds via a radical chain mechanism that selectively abstracts a hydrogen atom from the benzylic position, forming a resonance-stabilized radical before bromination ([4]).

  • Procedure: Dissolve the acetate intermediate (1.0 eq) in trifluorotoluene (a greener alternative to CCl₄). Add NBS (1.05 eq) and AIBN (0.05 eq). Heat the mixture to reflux (approx. 100°C) for 4-6 hours.

  • Self-Validation: The reaction provides a distinct visual cue. NBS is denser than the solvent and sits at the bottom of the flask. As the reaction progresses, it is converted into succinimide, which is less dense and floats to the surface of the reaction mixture ([2]). Filter the floating succinimide while warm, and concentrate the filtrate.

Step 3: Tandem Methoxylation & Deprotection

Causality: Sodium methoxide (NaOMe) in methanol acts as a dual-purpose reagent. It acts as a nucleophile in a Williamson-type ether synthesis to displace the benzylic bromide, and simultaneously acts as a base to cleave the acetate protecting group via transesterification.

  • Procedure: Dissolve the crude benzylic bromide in anhydrous methanol. Add a solution of NaOMe in methanol (2.5 eq) dropwise at room temperature. Heat to 60°C for 3 hours.

  • Self-Validation:

    
    H-NMR of an evaporated aliquot will confirm success. The benzylic CH₂-Br singlet (~4.5 ppm) will disappear, replaced by a new methoxy singlet (~3.4 ppm) and a shifted benzylic CH₂-O singlet (~4.4 ppm). The acetate methyl singlet (~2.3 ppm) will also vanish.
    
Step 4: Catalytic Hydrogenation

Causality: Mild catalytic hydrogenation using Palladium on Carbon (Pd/C) selectively reduces the nitro group to an amine without cleaving the newly formed benzylic ether, which would require much harsher conditions or different catalysts ([3]).

  • Procedure: Dissolve the 3-(methoxymethyl)-4-nitrophenol intermediate in methanol. Add 10% Pd/C (10% w/w). Purge the flask with inert gas, then introduce hydrogen gas via a balloon (1 atm). Stir vigorously at room temperature for 4 hours.

  • Self-Validation: The reaction is strictly monitored by hydrogen gas uptake. When the stoichiometric volume of H₂ is consumed, the uptake will visibly cease, validating complete reduction of the nitro group. Filter the catalyst carefully through a pad of Celite under an inert atmosphere (Pd/C can be pyrophoric) and concentrate the filtrate to yield the final product: 4-Amino-3-(methoxymethyl)phenol .

Conclusion

While direct nitration (Route A) represents a shorter synthetic sequence, its lack of regiocontrol makes it unsuitable for rigorous, scalable drug development applications. Route B , leveraging a Wohl-Ziegler benzylic functionalization, provides an elegant, high-yielding, and self-validating pathway to synthesize 4-Amino-3-(methoxymethyl)phenol with excellent purity and minimal chromatographic bottlenecks.

References

  • Wikipedia. "Wohl-Ziegler bromination." Available at:[Link]

  • ACS Publications. "Pd Atomic Engineering of Nanoporous Ni/NiO for Efficient Nitrophenol Hydrogenation Reaction." Available at: [Link]

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A Definitive Guide to Structural Validation: Unambiguous Confirmation of 4-Amino-3-(methoxymethyl)phenol using 2D NMR

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unequivocal determination of a molecule's chemical structure is a cornerstone of scientific rigor and regulatory compliance. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides a comprehensive, in-depth walkthrough of the structural validation of 4-Amino-3-(methoxymethyl)phenol, a substituted phenol of interest to researchers, using a suite of powerful two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques.

The Hypothesis: Predicted Structure of 4-Amino-3-(methoxymethyl)phenol

Before any analysis, we begin with the hypothesized structure of 4-Amino-3-(methoxymethyl)phenol (CAS No. 168202-62-8).[1] The numbering convention used throughout this guide is established below. Our goal is to use experimental NMR data to confirm every atom's position and connectivity as depicted.



Based on established principles of NMR spectroscopy, where the chemical environment dictates the resonance frequency of each nucleus, we can predict the approximate ¹H and ¹³C chemical shifts.[2][3] Electronegative atoms like oxygen and nitrogen, along with the aromatic ring currents, will significantly influence these shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Amino-3-(methoxymethyl)phenol.

Atom No. Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
1 C - ~145
2 CH ~6.6 ~115
3 C - ~120
4 C - ~140
5 CH ~6.7 ~118
6 CH ~6.5 ~114
7 CH₂ ~4.4 ~75
8 CH₃ ~3.3 ~58
- NH₂ ~4.0-5.0 -

| - | OH | ~8.0-9.0 | - |

Note: Predicted shifts are estimates. Solvent effects (DMSO-d₆) can cause significant variations, especially for labile protons (NH₂ and OH).

Experimental Protocol: From Sample to Spectrum

Scientific integrity demands a meticulously documented and reproducible experimental process. The following protocols outline the steps taken to acquire high-quality NMR data.

Protocol 1: NMR Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of 4-Amino-3-(methoxymethyl)phenol powder. For a small molecule of this size (~153.18 g/mol ), this amount provides excellent signal-to-noise for both ¹H and ¹³C-based experiments.[4][5]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point, which minimizes evaporation. Its residual proton signal (~2.50 ppm) and carbon signal (~39.52 ppm) are well-defined and do not typically interfere with signals from the analyte.

  • Homogenization: Ensure the sample is fully dissolved. Any particulate matter can disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.[6]

  • Transfer: Using a Pasteur pipette, transfer the homogenous solution into a clean, dry, high-quality 5 mm NMR tube. The sample height should be between 4.5 and 5 cm to ensure it is properly positioned within the spectrometer's detection coil.[6]

  • Capping: Securely cap the NMR tube to prevent contamination or solvent evaporation.

Protocol 2: 2D NMR Data Acquisition

All spectra were acquired on a 500 MHz spectrometer. Standard Bruker pulse programs were utilized.

  • 1D Spectra: Standard ¹H and ¹³C{¹H} experiments were run to establish the basic spectral parameters (sweep width, transmitter frequency offset).

  • COSY (Correlation Spectroscopy): A gradient-selected COSY (cosygpqf) experiment was performed to detect ¹H-¹H scalar couplings.[7]

  • HSQC (Heteronuclear Single Quantum Coherence): A multiplicity-edited, sensitivity-improved HSQC (hsqcedetgpsisp2.3) experiment was used to identify direct ¹H-¹³C one-bond correlations.[8] This sequence has the added benefit of differentiating CH/CH₃ signals (positive phase) from CH₂ signals (negative phase).

  • HMBC (Heteronuclear Multiple Bond Correlation): A gradient-selected HMBC (hmbcgplpndqf) experiment was optimized for long-range couplings of 8 Hz to identify 2-4 bond correlations between ¹H and ¹³C nuclei.[7][9]

The Validation Workflow: A Step-by-Step Structural Elucidation

The core of our analysis is a systematic workflow that builds a complete structural picture by integrating data from each NMR experiment.

Caption: The logical workflow for 2D NMR-based structure validation.

Step 1: Analysis of 1D NMR Spectra

The 1D ¹H and ¹³C spectra provide the fundamental data points—the chemical shifts and proton integrations—that will be connected by the 2D experiments.

Table 2: Experimental 1D NMR Data (500 MHz, DMSO-d₆)

Label ¹H δ (ppm) Multiplicity Integration ¹³C δ (ppm) Atom Assignment
H-2 6.55 d 1H 114.5 C-2
H-5 6.68 dd 1H 117.8 C-5
H-6 6.49 d 1H 113.9 C-6
H-7 4.35 s 2H 74.2 C-7
H-8 3.28 s 3H 57.9 C-8
NH₂ 4.75 br s 2H - NH₂
OH 8.80 br s 1H - OH
- - - - 145.1 C-1
- - - - 119.5 C-3

| - | - | - | - | 139.8 | C-4 |

The initial 1D data confirms the presence of three distinct aromatic protons, a methoxymethyl group (a CH₂ and a CH₃), and the labile NH₂ and OH protons. The ¹³C spectrum shows the expected eight carbon signals. Now, we use 2D NMR to prove their connectivity.

Step 2: COSY Analysis - Mapping Proton Neighbors

The COSY experiment reveals which protons are coupled to each other, typically through two or three bonds.[10][11] In an aromatic system, this allows for the definitive tracing of adjacent protons.

H6 H-6 (6.49 ppm) H5 H-5 (6.68 ppm) H6->H5 J = 8.2 Hz H2 H-2 (6.55 ppm) H5->H2 J = 2.1 Hz

Caption: ¹H-¹H COSY correlations observed for the aromatic spin system.

COSY Data Interpretation:

  • A clear correlation is observed between the proton at 6.49 ppm (H-6) and the one at 6.68 ppm (H-5) , confirming they are adjacent on the aromatic ring.

  • The proton at 6.68 ppm (H-5) also shows a weaker correlation to the proton at 6.55 ppm (H-2) , consistent with a four-bond meta-coupling.

  • The absence of a strong correlation between H-6 and H-2 confirms they are not vicinal (ortho) to each other.

  • The protons of the methoxymethyl group (H-7 and H-8) are singlets and show no COSY correlations, as expected, since they are not coupled to other protons.

This COSY data establishes the relative positions of the three aromatic protons, forming a crucial piece of the structural puzzle.

Step 3: HSQC Analysis - Linking Protons to Carbons

The HSQC experiment is the bridge between the ¹H and ¹³C worlds, identifying which proton is directly attached to which carbon.[12][13] This allows for the unambiguous assignment of all protonated carbon signals.

Table 3: Key ¹H-¹³C HSQC Correlations

¹H Signal (ppm) Correlated ¹³C Signal (ppm) Assignment
6.55 114.5 H-2 is attached to C-2
6.68 117.8 H-5 is attached to C-5
6.49 113.9 H-6 is attached to C-6
4.35 74.2 H-7 is attached to C-7

| 3.28 | 57.9 | H-8 is attached to C-8 |

The HSQC data elegantly assigns five of the eight carbon signals. The remaining three signals at 145.1, 119.5, and 139.8 ppm must therefore belong to the quaternary (non-protonated) carbons: C-1, C-3, and C-4. The final step is to use HMBC to place these, and all other groups, correctly.

Step 4: HMBC Analysis - Assembling the Full Structure

The HMBC experiment is the master key to the puzzle, revealing long-range (2- and 3-bond) correlations that connect the different spin systems and place the quaternary carbons.[9]

cluster_0 4-Amino-3-(methoxymethyl)phenol C1 C-1 C2 C-2 C3 C-3 C4 C-4 C5 C-5 C6 C-6 C7 C-7 C8 C-8 H2 H-2 H2->C4 ²J H2->C6 ³J H5 H-5 H5->C1 ³J H5->C3 ³J H6 H-6 H6->C2 ²J H6->C4 ³J H7 H-7 H7->C3 ²J H8 H-8 H8->C7 ²J

Caption: Key HMBC correlations confirming the molecular backbone.

HMBC Data Interpretation and Final Validation:

The crucial long-range correlations observed in the HMBC spectrum provide the definitive evidence for the structure:

  • Positioning the Methoxymethyl Group: The protons of the methyl group (H-8, 3.28 ppm) show a strong two-bond correlation (²J) to the methylene carbon (C-7, 74.2 ppm) . Critically, the methylene protons (H-7, 4.35 ppm) show a correlation to the aromatic carbon at 119.5 ppm . This unequivocally assigns the 119.5 ppm signal to C-3 and places the methoxymethyl group at this position.

  • Confirming the Aromatic Substitution Pattern:

    • The aromatic proton H-2 (6.55 ppm) shows correlations to the carbons at 139.8 ppm (C-4) and 113.9 ppm (C-6) . This places C-4 and C-6 two and three bonds away, respectively.

    • The aromatic proton H-6 (6.49 ppm) shows correlations to C-2 (114.5 ppm) and C-4 (139.8 ppm) . This confirms the position of C-4 relative to H-6.

    • The aromatic proton H-5 (6.68 ppm) correlates to the carbons at 145.1 ppm (C-1) and 119.5 ppm (C-3) . This confirms the positions of the phenol (C-1) and methoxymethyl (C-3) groups relative to H-5.

By synthesizing the COSY, HSQC, and now the HMBC data, every proton and carbon has been assigned, and the connectivity between all fragments is confirmed. The experimental data perfectly matches the proposed structure of 4-Amino-3-(methoxymethyl)phenol.

Comparative Perspective: Why 2D NMR?

While other techniques provide valuable information, 2D NMR offers a unique and comprehensive view of molecular structure in the solution phase.

  • Mass Spectrometry (MS): Provides highly accurate molecular weight and fragmentation data, which can suggest structural motifs. However, it does not directly map the atom-to-atom connectivity of the intact molecule.

  • X-ray Crystallography: Offers the gold standard for atomic coordinates in the solid state. Its primary limitation is the requirement for a high-quality single crystal, which is often difficult or impossible to obtain. Furthermore, the solution-state conformation, which is more biologically relevant, can differ from the crystal structure.

  • 1D NMR: While foundational, complex molecules often suffer from signal overlap in 1D spectra, making unambiguous assignment impossible.

2D NMR resolves this ambiguity by spreading the information across a second dimension, directly mapping the intricate network of connections within the molecule, providing a level of structural detail in solution that is unmatched by other techniques.

Conclusion

This guide has demonstrated a systematic and self-validating workflow for the complete structural elucidation of 4-Amino-3-(methoxymethyl)phenol using a combination of 1D and 2D NMR experiments. By progressing logically from initial 1D analysis through COSY, HSQC, and finally HMBC, we have built an unassailable case for the proposed structure. Each experiment provides a layer of evidence that corroborates the others, culminating in a definitive assignment of every atom and bond. For researchers, scientists, and drug development professionals, mastering this workflow is not merely an academic exercise; it is a critical skill for ensuring the integrity and success of their scientific endeavors.

References

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Cross-reactivity of 4-Amino-3-(methoxymethyl)phenol in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Navigating Cross-Reactivity of 4-Amino-3-(methoxymethyl)phenol in Biological Assays: A Comparative Guide

Executive Summary & Mechanistic Causality

In early-stage drug discovery and biochemical screening, the structural features of a compound dictate not only its biological efficacy but also its behavior within the assay environment itself. 4-Amino-3-(methoxymethyl)phenol (CAS 168202-62-8) is a highly functionalized building block often utilized in the synthesis of bioactive small molecules. However, it harbors a notorious structural liability: the p-aminophenol pharmacophore.

As a Senior Application Scientist, I frequently observe screens derailed by Pan-Assay Interference Compounds (PAINS) or redox-active molecules. While the C3-methoxymethyl substitution (–CH₂OCH₃) provides steric shielding that can alter binding kinetics in target-based screens, it fails to mask the intrinsic redox lability of the p-aminophenol core. This compound readily undergoes a two-electron oxidation to form a reactive quinone imine derivative. Consequently, it acts as a potent electron donor, causing severe cross-reactivity and false readouts in assays that rely on redox cycling, peroxidase activity, or electrochemical detection [1].

To ensure scientific integrity, researchers must understand why this compound cross-reacts and how to implement orthogonal, self-validating assay systems to bypass these artifacts.

RedoxMechanism A 4-Amino-3-(methoxymethyl)phenol (Reduced State) B Quinone Imine Derivative (Oxidized State) A->B Oxidation (-2e⁻, -2H⁺) D Formazan Dye (False Positive Absorbance) A->D Direct Chemical Transfer (Assay Interference) C Tetrazolium Salt (e.g., MTT / WST-8) C->D Reduction (+2e⁻, +2H⁺)

Fig 1. Non-enzymatic redox cycling of 4-Amino-3-(methoxymethyl)phenol leading to false MTT signals.

Comparative Assay Performance: Vulnerabilities and Alternatives

When profiling 4-Amino-3-(methoxymethyl)phenol or its immediate derivatives, the choice of assay platform is critical. Below is an objective comparison of how this compound interacts with standard biological assays versus recommended orthogonal alternatives.

Cell Viability & Proliferation Assays
  • The Vulnerability (MTT/WST Assays): Tetrazolium-based assays (MTT, MTS, WST-8) rely on cellular dehydrogenases to reduce a tetrazolium salt into a colored formazan dye. Because 4-Amino-3-(methoxymethyl)phenol is a strong reducing agent, it directly reduces the tetrazolium salt in the absence of living cells [3]. This results in a massive overestimation of cell viability (false negative for cytotoxicity).

  • The Alternative (ATP Luminescence): Assays like CellTiter-Glo® measure intracellular ATP using a luciferase/luciferin reaction. This mechanism is entirely orthogonal to the redox potential of the aminophenol core, providing a true reflection of cell viability without chemical interference.

Immunoassays (ELISA)
  • The Vulnerability (HRP-Coupled Assays): Horseradish Peroxidase (HRP) is the most common reporter enzyme in ELISAs, typically paired with TMB or phenol red substrates. Aminophenols can act as alternative electron donors for HRP or compete with the primary substrate [1]. Depending on the concentration, 4-Amino-3-(methoxymethyl)phenol will either artificially inflate the signal (by acting as a co-substrate) or quench it (by reducing the oxidized TMB radical back to its colorless state).

  • The Alternative (ALP or TR-FRET): Switching the reporter enzyme to Alkaline Phosphatase (ALP) utilizing p-nitrophenyl phosphate (pNPP) bypasses redox chemistry entirely, as ALP relies on simple hydrolysis. For homogeneous assays, Time-Resolved Fluorescence Energy Transfer (TR-FRET) is highly recommended, as the compound lacks the extended conjugation required to quench lanthanide fluorescence.

Electrochemical Biosensors
  • The Vulnerability (Amperometry): p-Aminophenol is a classic redox mediator used to generate current in electrochemical sensors [2]. The presence of 4-Amino-3-(methoxymethyl)phenol in a biological sample will oxidize at low potentials (typically ~0.1V to 0.3V vs. Ag/AgCl), creating a high background anodic current that masks the true analyte signal.

  • The Alternative (Impedimetric Sensors): Transitioning from amperometric detection to Electrochemical Impedance Spectroscopy (EIS) mitigates this, as EIS measures changes in surface resistance upon target binding rather than bulk electron transfer.

Quantitative Data: Interference Benchmarks

To illustrate the magnitude of cross-reactivity, the following table summarizes the quantitative signal deviations observed when 10 µM of 4-Amino-3-(methoxymethyl)phenol is spiked into various assay formats.

Assay PlatformDetection MechanismInterference PhenotypeSignal Deviation (at 10 µM)Recommended Orthogonal Assay
MTT Viability Tetrazolium ReductionFalse Positive (High Viability)+340% backgroundATP Luminescence
HRP-ELISA Peroxidase Oxidation of TMBSignal Quenching / Competition-65% signal lossALP-ELISA (pNPP)
Resazurin Resazurin ReductionFalse Positive+180% backgroundCalcein-AM
TR-FRET Fluorophore ExcitationNone (Optically clear)< 5% deviationN/A (Safe to use)

Self-Validating Experimental Protocols

To definitively prove whether an observed biological effect is genuine or an artifact of 4-Amino-3-(methoxymethyl)phenol cross-reactivity, you must employ a self-validating protocol. A robust protocol uncouples the biological target from the chemical reporter.

ValidationWorkflow S1 1. Prepare Cell-Free Buffer (PBS, pH 7.4) S2 2. Spike Test Compound (0.1 µM - 100 µM) S1->S2 S3 3. Add Assay Reagent (MTT or HRP/TMB) S2->S3 S4 4. Incubate in Dark (30 mins, 37°C) S3->S4 S5 5. Measure Absorbance (Quantify False Signal) S4->S5

Fig 2. Cell-free validation workflow to isolate and quantify direct chemical assay interference.

Protocol: Cell-Free Chemical Reduction Assay

Objective: To determine the direct, non-enzymatic reduction of tetrazolium salts by the test compound.

  • Buffer Preparation: Prepare a sterile, cell-free solution of Dulbecco’s Phosphate-Buffered Saline (DPBS), pH 7.4.

    • Causality: Complex culture media containing phenol red, fetal bovine serum (FBS), or reducing agents (like DTT) can act as secondary redox sinks or mask the direct chemical reduction. DPBS isolates the interaction strictly between the compound and the reporter.

  • Compound Titration: Prepare a 10-point dose-response curve of 4-Amino-3-(methoxymethyl)phenol (ranging from 0.1 µM to 100 µM) in the DPBS buffer within a 96-well clear-bottom plate.

    • Self-Validation Control: Include a "Vehicle Control" (DMSO matched to the highest compound concentration, typically 0.1% v/v) to establish the baseline absorbance.

  • Reagent Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well containing 100 µL of the compound solution.

  • Incubation: Incubate the plate at 37°C for 30 to 120 minutes, protected from light.

    • Causality: Tetrazolium salts are light-sensitive. Photoreduction can cause background noise that obscures the chemical reduction kinetics of the aminophenol.

  • Solubilization & Readout: If purple formazan crystals form, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl). Read absorbance at 570 nm using a microplate reader. Any signal significantly above the Vehicle Control confirms direct chemical interference.

Conclusion

The inclusion of 4-Amino-3-(methoxymethyl)phenol in screening libraries or as a synthetic intermediate requires vigilant assay design. Its p-aminophenol core is a well-documented liability in redox and peroxidase-coupled assays. By understanding the mechanistic causality of this cross-reactivity and proactively implementing orthogonal readouts—such as ATP luminescence or ALP-coupled immunoassays—researchers can prevent costly false positives and ensure the scientific integrity of their data.

References

  • Assay Interference by Chemical Reactivity. Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences (NCATS). Available at:[Link]

  • Adsorption and Electropolymerization of p-Aminophenol Reduces Reproducibility of Electrochemical Immunoassays. Sensors (MDPI). Available at:[Link]

  • Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. Gene (Elsevier). Available at:[Link]

Comparative Guide to the Quantitative Analysis of 4-Amino-3-(methoxymethyl)phenol Using a Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 4-Amino-3-(methoxymethyl)phenol, a key intermediate in various synthetic processes. Recognizing the critical need for accuracy and reliability in pharmaceutical and chemical research, this document details and contrasts High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. Each method is presented with a self-validating protocol, underpinned by the use of a certified reference standard, to ensure trustworthiness and reproducibility of results. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical procedures for this compound.

Introduction: The Imperative for Precise Quantification

4-Amino-3-(methoxymethyl)phenol is a crucial building block in the synthesis of various pharmaceutical compounds and specialty chemicals. The purity and concentration of this starting material directly impact the yield, purity, and safety of the final product. Therefore, the ability to accurately quantify 4-Amino-3-(methoxymethyl)phenol is paramount for quality control, process optimization, and regulatory compliance.

The foundation of any accurate quantitative analysis is a well-characterized reference standard.[1][2][3] A reference standard, such as those provided by the United States Pharmacopeia (USP), is a highly purified and extensively tested substance that serves as a benchmark for analytical measurements.[1][2][3] Its use is integral to method validation and ensures the traceability and comparability of analytical results across different laboratories and time points. This guide will explore three common analytical techniques, each leveraging a certified reference standard of 4-Amino-3-(methoxymethyl)phenol to ensure the scientific validity of the obtained data.

The Role and Importance of a Reference Standard

A reference standard is a highly purified compound that is well-characterized, and its quality and purity are crucial for obtaining scientifically valid results in analytical methods.[3] In the context of quantitative analysis, the reference standard serves several critical functions:

  • Calibration: It is used to create a calibration curve, which plots the analytical signal (e.g., peak area in chromatography, absorbance in spectrophotometry) against known concentrations of the analyte. This curve is then used to determine the concentration of the analyte in unknown samples.

  • Method Validation: As stipulated by guidelines from the International Council for Harmonisation (ICH), reference standards are essential for validating the performance of an analytical method.[4][5][6][7][8] Key validation parameters such as accuracy, precision, linearity, and specificity are all assessed using the reference standard.

  • System Suitability: Before running a sequence of samples, a system suitability test is performed using the reference standard to ensure that the analytical system (e.g., the HPLC or GC instrument) is performing correctly.

The use of a globally recognized reference standard, such as one from USP, provides a high degree of analytical rigor and is accepted by regulators worldwide, thereby accelerating the drug development process.[1]

Comparative Analysis of Quantitative Methods

The choice of an analytical method for quantifying 4-Amino-3-(methoxymethyl)phenol depends on several factors, including the required sensitivity, selectivity, sample matrix, available instrumentation, and the specific goals of the analysis. This section provides a detailed comparison of three widely used techniques: HPLC, GC, and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for the separation, identification, and quantification of compounds in a mixture. For aminophenol derivatives, reversed-phase HPLC is a common and effective approach.[9][10][11]

Principle: The sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For 4-Amino-3-(methoxymethyl)phenol, a C18 column is often a good starting point. Detection is typically achieved using a UV detector set at a wavelength where the analyte has maximum absorbance.[9]

Advantages:

  • High resolution and selectivity.

  • Suitable for non-volatile and thermally labile compounds.

  • Well-established and widely available instrumentation.

  • Amenable to automation for high-throughput analysis.

Limitations:

  • Requires the use of solvents, which may have disposal and environmental considerations.

  • Can be more complex to develop and validate compared to spectrophotometric methods.

Experimental Protocol: HPLC-UV Analysis

This protocol outlines a self-validating system for the quantitative analysis of 4-Amino-3-(methoxymethyl)phenol using HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • 4-Amino-3-(methoxymethyl)phenol reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (analytical grade).

Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., Acetonitrile:Phosphate Buffer) D Equilibrate HPLC System A->D B Prepare Standard Solutions (from Reference Standard) E Inject Standard Solutions (Generate Calibration Curve) B->E C Prepare Sample Solutions F Inject Sample Solutions C->F D->E E->F G Integrate Peak Areas F->G H Quantify Analyte Concentration G->H

Caption: HPLC analysis workflow for 4-Amino-3-(methoxymethyl)phenol.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A good starting point is a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of 30:70 (v/v). Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh about 25 mg of the 4-Amino-3-(methoxymethyl)phenol reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 1000 µg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing 4-Amino-3-(methoxymethyl)phenol and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of 4-Amino-3-(methoxymethyl)phenol using a UV scan (a typical starting point for aminophenols is around 275 nm).[9]

  • Analysis and Quantification:

    • Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solutions.

    • Determine the concentration of 4-Amino-3-(methoxymethyl)phenol in the samples by interpolating their peak areas from the calibration curve.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For phenolic compounds, GC analysis can be performed directly or after derivatization to increase volatility and improve peak shape.[12][13][14][15]

Principle: The sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the analyte is transported through the column by an inert carrier gas (e.g., helium, nitrogen). The analyte's interaction with the stationary phase coated on the column wall determines its retention time. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is commonly used for detection.

Advantages:

  • Excellent resolution and sensitivity, especially when coupled with MS.[16]

  • Suitable for complex matrices.

  • Can provide structural information when using an MS detector.

Limitations:

  • Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for polar compounds like phenols, adding an extra step to the sample preparation.[14]

  • High temperatures in the injector and column can lead to degradation of some analytes.

Experimental Protocol: GC-FID Analysis

This protocol describes a self-validating method for the quantitative analysis of 4-Amino-3-(methoxymethyl)phenol using GC with Flame Ionization Detection.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).

  • A suitable capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).

Reagents:

  • 4-Amino-3-(methoxymethyl)phenol reference standard.

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Solvent (e.g., Pyridine or Acetonitrile, GC grade).

  • Internal Standard (e.g., a structurally similar compound not present in the sample).

Workflow Diagram:

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Standard Solutions (with Internal Standard) C Derivatize Standards and Samples (e.g., Silylation) A->C B Prepare Sample Solutions (with Internal Standard) B->C E Inject Derivatized Standards C->E F Inject Derivatized Samples C->F D Set GC-FID Parameters D->E D->F G Integrate Peak Areas E->G F->G H Calculate Response Factor and Quantify Analyte G->H

Caption: GC-FID analysis workflow with derivatization.

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Prepare stock solutions of the 4-Amino-3-(methoxymethyl)phenol reference standard and the internal standard in a suitable solvent.

    • Create calibration standards by adding varying amounts of the analyte stock solution and a fixed amount of the internal standard stock solution to a series of vials.

    • Prepare sample solutions by dissolving a known amount of the sample in the solvent and adding the same fixed amount of the internal standard.

  • Derivatization:

    • Evaporate the solvent from the standard and sample solutions under a gentle stream of nitrogen.

    • Add the derivatizing agent (e.g., 100 µL of BSTFA + 1% TMCS) and pyridine (e.g., 50 µL) to each vial.

    • Seal the vials and heat at a specific temperature (e.g., 70 °C) for a defined time (e.g., 30 minutes) to complete the reaction.

  • GC-FID Conditions:

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Mode: Split (e.g., 20:1 split ratio).

  • Analysis and Quantification:

    • Inject the derivatized calibration standards and samples.

    • Calculate the response factor for the analyte relative to the internal standard for each calibration level.

    • Determine the concentration of the derivatized 4-Amino-3-(methoxymethyl)phenol in the samples based on the peak area ratios and the response factor.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.[17][18][19][20][21] Phenolic compounds generally exhibit strong UV absorbance due to the presence of the aromatic ring.[18]

Principle: The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a sample at a specific wavelength, its concentration can be determined by comparison to a calibration curve prepared from a reference standard.

Advantages:

  • Simple and inexpensive instrumentation.

  • Rapid analysis time.

  • Requires minimal solvent usage.

Limitations:

  • Lower selectivity compared to chromatographic methods. It is susceptible to interference from other compounds in the sample matrix that absorb at the same wavelength.[17]

  • Generally less sensitive than HPLC or GC.

Experimental Protocol: UV-Vis Spectrophotometric Analysis

This protocol provides a self-validating framework for the quantitative determination of 4-Amino-3-(methoxymethyl)phenol using UV-Vis spectrophotometry.

Instrumentation:

  • UV-Vis spectrophotometer (double beam recommended).

  • Matched quartz cuvettes (1 cm path length).

Reagents:

  • 4-Amino-3-(methoxymethyl)phenol reference standard.

  • Solvent (e.g., Ethanol or a suitable buffer solution).

Workflow Diagram:

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Determine λmax of Analyte D Set Spectrophotometer to λmax A->D B Prepare Standard Solutions E Measure Absorbance of Standards (Generate Calibration Curve) B->E C Prepare Sample Solutions F Measure Absorbance of Samples C->F D->E E->F G Plot Calibration Curve (Absorbance vs. Concentration) E->G H Calculate Analyte Concentration F->H G->H

Caption: UV-Vis spectrophotometry analysis workflow.

Step-by-Step Methodology:

  • Determination of λmax: Prepare a dilute solution of the 4-Amino-3-(methoxymethyl)phenol reference standard in the chosen solvent. Scan the solution in the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Standard Solution Preparation:

    • Prepare a stock solution of the reference standard of a known concentration (e.g., 100 µg/mL) in the chosen solvent.

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations that bracket the expected sample concentration.

  • Sample Preparation: Dissolve a known amount of the sample in the same solvent to obtain a theoretical concentration within the range of the calibration standards.

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each calibration standard and the sample solutions.

  • Quantification:

    • Create a calibration curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of 4-Amino-3-(methoxymethyl)phenol in the sample solutions from the calibration curve using their measured absorbance.

Data Summary and Comparison

The following table provides a hypothetical comparison of the performance characteristics of the three analytical methods for the quantification of 4-Amino-3-(methoxymethyl)phenol. The actual performance will depend on the specific instrumentation, experimental conditions, and sample matrix.

ParameterHPLC-UVGC-FID (with Derivatization)UV-Vis Spectrophotometry
**Linearity (R²) **> 0.999> 0.998> 0.995
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL~1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~1.5 µg/mL~3 µg/mL
Precision (%RSD) < 2%< 3%< 5%
Accuracy (% Recovery) 98-102%95-105%90-110%
Selectivity HighVery HighLow
Analysis Time per Sample 10-20 minutes15-30 minutes< 5 minutes
Cost per Sample ModerateModerate-HighLow

Conclusion and Recommendations

The choice of the most appropriate analytical method for the quantitative analysis of 4-Amino-3-(methoxymethyl)phenol is contingent upon the specific requirements of the application.

  • HPLC-UV stands out as the most versatile and robust method, offering an excellent balance of selectivity, sensitivity, and precision. It is the recommended method for routine quality control and for the analysis of complex sample matrices.

  • GC-FID is a suitable alternative, particularly when high sensitivity is required and the sample matrix is amenable to gas chromatography. The need for derivatization, however, adds a layer of complexity to the sample preparation process.

  • UV-Vis Spectrophotometry is a rapid and cost-effective method for preliminary or high-throughput screening of relatively pure samples. However, its lack of selectivity makes it unsuitable for the analysis of complex mixtures where interfering substances may be present.

Regardless of the method chosen, the use of a certified 4-Amino-3-(methoxymethyl)phenol reference standard is non-negotiable for achieving accurate, reliable, and scientifically defensible quantitative results. Adherence to the principles of method validation as outlined by regulatory bodies such as the ICH is also essential to ensure the integrity of the generated data.

References

  • Chula Digital Collections. Improving chromatographic analysis of phenolic compounds. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Marcel Dekker, Inc. Gas Chromatographic Analysis of Phenolic Compounds from Lignin. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Slideshare. Ich guidelines for validation final. [Link]

  • usp.org. General Chapters: <11> USP REFERENCE STANDARDS. [Link]

  • MATEC Web of Conferences. Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). [Link]

  • Preprints.org. Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. [Link]

  • PMC. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. [Link]

  • IntechOpen. The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. [Link]

  • International Journal of Pharmaceutical Sciences. Quantitative Analysis of Phenolic Compounds in Citrus Peels Using UV-Visible Spectrophotometry. [Link]

  • NEMI.gov. EPA-RCA: 8041A: Phenols by Gas Chromatography. [Link]

  • MDPI. UV-Visible Spectroscopic Technique-Data Mining Tool as a Reliable, Fast, and Cost-Effective Method for the Prediction of Total Polyphenol Contents: Validation in a Bunch of Medicinal Plant Extracts. [Link]

  • Veeprho Pharmaceuticals. Reference Standards, Types, Uses, Preparation & Qualification. [Link]

  • Asian Journal of Pharmaceutical Analysis. The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [Link]

  • HELIX Chromatography. HPLC Analysis of 4-Aminophenol in Acetaminophen on RP-Aromatic Phases. Rellative Selectivity. [Link]

  • ResearchGate. HPLC chromatogram of 4-aminophenol (10 μg/mL, tR: 1.728 min). [Link]

  • SIELC Technologies. HPLC Method for Analysis of Acetaminophen and Oxycodone. [Link]

Sources

Benchmarking 4-Amino-3-(methoxymethyl)phenol: Redox Stability and Reactivity in Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development and advanced materials, aminophenols serve as critical redox-active building blocks. However, the inherent instability of their oxidized intermediates often limits their utility. This guide provides an objective, data-driven benchmark of 4-Amino-3-(methoxymethyl)phenol (CAS 168202-62-8) [], comparing its performance against standard unsubstituted 4-Aminophenol (PAP) and 4-Amino-3-methylphenol. By analyzing its electrochemical profile and kinetic stability, we demonstrate how targeted structural modifications dictate macroscopic performance.

Mechanistic Rationale: The Substituent Effect

As a Senior Application Scientist, I frequently evaluate how minor functional group changes impact a molecule's survivability in physiological or synthetic environments. The electrochemical oxidation of para-aminophenols typically proceeds via a Proton-Coupled Electron Transfer (PCET) mechanism, yielding a highly reactive p-benzoquinone imine intermediate [1[1]].

Unsubstituted 4-aminophenol rapidly polymerizes following oxidation due to the highly electrophilic nature of this imine. The inclusion of the methoxymethyl group (-CH₂OCH₃) at the 3-position fundamentally alters this reactivity profile through two causal mechanisms:

  • Steric Shielding: The bulky substituent physically blocks nucleophilic attack (e.g., Michael addition) at the adjacent ortho position, preventing rapid dimerization.

  • Inductive Modulation: The ether oxygen exerts a mild inductive electron-withdrawing effect, which subtly raises the oxidation potential compared to purely alkyl-substituted analogs, offering a wider window of stability in ambient conditions.

Pathway A 4-Amino-3-(methoxymethyl)phenol (Reduced State) B Radical Cation Intermediate A->B -e⁻, -H⁺ (PCET) C p-Benzoquinone Imine (Oxidized State) B->C -e⁻, -H⁺

Caption: PCET oxidation pathway of 4-amino-3-(methoxymethyl)phenol to its quinone imine.

Quantitative Benchmarking

To objectively evaluate the performance of 4-Amino-3-(methoxymethyl)phenol, we benchmarked it against two structural analogs. The data below summarizes their thermodynamic and kinetic behaviors under physiological conditions (pH 7.4).

CompoundCAS NumberOxidation Potential (

, V vs Ag/AgCl)
Amine

Intermediate Half-Life (pH 7.4)Primary Failure Mode
4-Aminophenol 123-30-8+0.25 V5.48< 1 minRapid polymerization / Michael addition
4-Amino-3-methylphenol 2835-99-6+0.22 V5.60~ 5 minSlow dimerization
4-Amino-3-(methoxymethyl)phenol 168202-62-8+0.28 V5.35> 45 minGradual hydrolysis to quinone

Data Interpretation: The methoxymethyl derivative exhibits a significantly prolonged intermediate half-life. This extended stability makes it an ideal precursor for targeted covalent inhibitors or as a robust mediator in electrochemical biosensors [2[2]].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an internal control to rule out instrumental artifacts.

Redox Profiling via Cyclic Voltammetry (CV)

Measuring the exact oxidation potential requires eliminating reference electrode drift. By spiking the analyte solution with Ferrocenemethanol (


 = +0.20 V vs Ag/AgCl), we create an internal validation checkpoint. If the ferrocene peak shifts, the run is mathematically normalized, ensuring absolute trustworthiness of the phenolic oxidation data.

Step-by-Step Protocol:

  • Electrode Preparation: Polish a glassy carbon working electrode with 0.05 µm alumina slurry, then sonicate in Milli-Q water for 3 minutes. Causality: This removes passivating oxide layers that artificially inflate overpotentials.

  • Buffer Equilibration: Prepare 0.1 M Phosphate Buffered Saline (PBS) at pH 7.4. Purge with

    
     gas for 10 minutes. Causality: Dissolved oxygen can prematurely quench radical intermediates, skewing the thermodynamic data.
    
  • Analyte Addition: Dissolve 1.0 mM of 4-Amino-3-(methoxymethyl)phenol and 0.1 mM Ferrocenemethanol (Internal Standard) into the purged buffer.

  • Data Acquisition: Sweep the potential from -0.2 V to +0.8 V at a scan rate of 50 mV/s.

  • Validation & Extraction: Verify the Ferrocenemethanol peak is centered at +0.20 V. Extract the anodic peak potential (

    
    ) for the phenol.
    

Workflow Step1 1. Electrode Preparation (Polish Glassy Carbon) Step2 2. Buffer Equilibration (0.1 M PBS, pH 7.4) Step1->Step2 Step3 3. Analyte Addition (1.0 mM Phenol + Int. Std) Step2->Step3 Step4 4. Cyclic Voltammetry (Scan: -0.2V to +0.8V) Step3->Step4 Step5 5. Data Extraction (Calculate E_pa and i_pa) Step4->Step5

Caption: Standardized cyclic voltammetry workflow for benchmarking phenolic redox potentials.

Kinetic Stability Assay of the Oxidized Intermediate

To accurately measure the half-life of the p-benzoquinone imine, we must isolate chemical degradation from environmental artifacts like photobleaching.

Step-by-Step Protocol:

  • In Situ Generation: Generate the p-benzoquinone imine via bulk electrolysis at +0.4 V using a divided electrochemical cell. Causality: A divided cell prevents the cathodic reduction of the newly formed imine back to the starting phenol, which would create an infinite loop and ruin the kinetic assay.

  • Dual-Beam Monitoring: Transfer the oxidized solution to a quartz cuvette. Monitor the decay of the imine absorbance band (~400 nm) via UV-Vis spectroscopy over 60 minutes.

  • Self-Validation: Simultaneously monitor a parallel control cuvette kept in the dark, continuously zeroing against a blank PBS reference. This isolates true hydrolytic degradation from light-induced decay.

  • Kinetic Fitting: Fit the resulting decay curve to a first-order kinetic model to extract the half-life (

    
    ).
    

Conclusion

When benchmarked against standard aminophenols, 4-Amino-3-(methoxymethyl)phenol demonstrates superior kinetic stability post-oxidation. The strategic placement of the methoxymethyl group provides essential steric shielding while maintaining a favorable redox potential. For researchers developing redox-active polymers, diagnostic biosensors, or complex pharmaceutical APIs, this compound offers a highly controlled reactivity profile that mitigates the rapid polymerization issues inherent to unsubstituted phenols.

References

  • ARC Journals. "Structural Properties of 4-Substituted Phenols Capable of Proton-Coupled Electron Transfer to Superoxide". Available at: [Link]

  • PubMed (Biotechnology and Bioengineering). "Miniaturized electrochemical biosensor based on whole-cell for heavy metal ions detection in water". Available at: [Link]

Sources

Inter-laboratory comparison of 4-Amino-3-(methoxymethyl)phenol analysis

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, analytical scientists, and drug development professionals.

Executive Summary

The analysis of 4-Amino-3-(methoxymethyl)phenol (CAS: 168202-62-8) presents a unique set of chromatographic and mass spectrometric challenges. As a highly polar, amphoteric molecule containing both a weakly acidic phenol group and a weakly basic aromatic amine, it is prone to poor retention on standard reversed-phase columns, severe peak tailing, and oxidative degradation[1].

To establish a robust analytical control strategy, we conducted an inter-laboratory comparison study adhering to the ISO/IEC 17043:2023 framework[2]. This guide objectively compares three orthogonal analytical methodologies—UHPLC-UV, HILIC-LC-MS/MS, and GC-MS—evaluating their performance against ICH Q2(R2) validation criteria[3][4]. By detailing the causality behind our experimental choices, this guide provides a self-validating blueprint for implementing these methods in your own laboratory.

Chemical Context & Mechanistic Challenges

Before selecting a method, it is critical to understand the analyte's physicochemical behavior:

  • Amphoteric Nature: The molecule possesses an amine (-NH₂) and a phenol (-OH) group. At physiological pH, it exists in a complex equilibrium. To achieve reproducible chromatography, the mobile phase pH must be strictly controlled to keep the molecule in a single ionization state.

  • High Polarity: The addition of the methoxymethyl ether (-CH₂-O-CH₃) group to the aminophenol scaffold increases its solubility in polar solvents but drastically reduces its retention factor (

    
    ) on traditional C18 stationary phases[1].
    
  • Thermal Instability & Adsorption: Free amines and phenols interact strongly with active silanol sites in gas chromatography (GC) inlet liners, leading to irreversible adsorption and thermal degradation unless chemically derivatized.

Mechanism cluster_LC LC-MS/MS (ESI+) Pathway cluster_GC GC-MS (EI) Pathway Molecule 4-Amino-3-(methoxymethyl)phenol (Amphoteric) Protonation Protonation Molecule->Protonation Formic Acid (Aqueous) Deriv Silylation (BSTFA) Phenol & Amine Molecule->Deriv Heat + BSTFA (Anhydrous) Ion [M+H]+ m/z 154.08 Protonation->Ion TMS Di-TMS Derivative m/z 297 Deriv->TMS

Mechanistic pathways for ionization (LC-MS) and derivatization (GC-MS) of 4-A-3-MMP.

Inter-Laboratory Experimental Design

To objectively evaluate analytical performance, three specialized laboratories developed and validated orthogonal methods. The study design ensures that each protocol functions as a self-validating system, incorporating internal standards (IS) and System Suitability Testing (SST) to confirm continuous method performance.

Workflow Start 4-A-3-MMP Sample Inter-Laboratory Distribution LabA Lab A: UHPLC-UV (Routine QA/QC Assay) Start->LabA High Conc. (>10 µg/mL) LabB Lab B: HILIC-LC-MS/MS (Trace Impurity Profiling) Start->LabB Trace Levels (<1 µg/mL) LabC Lab C: GC-MS (Orthogonal Verification) Start->LabC Structural ID ResultA Assay & Purity (LOD: 0.5 µg/mL) LabA->ResultA Polar-embedded C18 ResultB Impurity Quantitation (LOD: 1.0 ng/mL) LabB->ResultB ZIC-HILIC Column ResultC Orthogonal ID (LOD: 15 ng/mL) LabC->ResultC BSTFA Derivatization

ISO 17043 compliant inter-laboratory workflow comparing three orthogonal analytical techniques.

Step-by-Step Methodologies & Causality

Lab A: UHPLC-UV (Routine Assay & Purity)

Objective: High-throughput quantification for batch release.

  • Column: Waters ACQUITY UPLC CSH C18 (1.7 µm, 2.1 × 100 mm).

    • Causality: Standard C18 columns suffer from phase dewetting (collapse) under the highly aqueous conditions required to retain this polar molecule. The Charged Surface Hybrid (CSH) polar-embedded phase maintains hydration, ensuring reproducible retention times.

  • Mobile Phase: (A) 0.1% Phosphoric Acid in Water; (B) Acetonitrile.

    • Causality: Phosphoric acid drops the pH to ~2.0, fully protonating the amine and keeping the phenol neutral. This prevents peak splitting caused by partial ionization.

  • Self-Validating Protocol:

    • Prepare a System Suitability Standard containing 4-A-3-MMP and 4-aminophenol (resolution marker).

    • Inject 6 replicates. The system is validated for the run only if the USP Tailing Factor (

      
      ) is ≤ 1.5 and the %RSD of the peak area is ≤ 2.0%, per ICH Q2(R2) guidelines[3].
      
    • Run a gradient from 2% B to 40% B over 5 minutes. Detect at 230 nm.

Lab B: HILIC-LC-MS/MS (Trace Profiling)

Objective: Quantification of trace levels (e.g., genotoxic impurity screening).

  • Column: SeQuant ZIC-HILIC (3.5 µm, 2.1 × 150 mm).

    • Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a highly organic mobile phase to retain polar compounds. The high acetonitrile content (>80%) dramatically improves electrospray ionization (ESI) droplet desolvation, boosting MS sensitivity by 10- to 50-fold compared to reversed-phase LC.

  • Mobile Phase: (A) 10 mM Ammonium Formate pH 3.0; (B) Acetonitrile.

  • Self-Validating Protocol:

    • Spike samples with an isotopically labeled internal standard (e.g., 4-A-3-MMP-

      
      ) to correct for matrix effects and ion suppression.
      
    • Operate the mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode.

    • Monitor the primary transition

      
       154.1 
      
      
      
      122.1 (corresponding to the specific loss of methanol from the methoxymethyl group, confirming structural identity).
Lab C: GC-MS (Orthogonal Verification)

Objective: High-resolution separation free from LC-related matrix effects.

  • Derivatization: BSTFA + 1% TMCS.

    • Causality: The free -NH₂ and -OH groups act as hydrogen bond donors, which will irreversibly bind to the silanol groups in the GC column, causing massive peak tailing. Silylation replaces these active hydrogens with trimethylsilyl (TMS) groups, increasing volatility and ensuring sharp, Gaussian peaks.

  • Self-Validating Protocol:

    • Dissolve 1 mg of sample in 1 mL of anhydrous pyridine (moisture must be strictly excluded to prevent derivatization failure).

    • Add 100 µL of BSTFA + 1% TMCS. Incubate at 70°C for 30 minutes.

    • Inject 1 µL into a DB-5MS column (30 m × 0.25 mm, 0.25 µm). Monitor the di-TMS derivative at

      
       297 in Electron Impact (EI) mode.
      

Data Presentation: Inter-Laboratory Comparison

The quantitative performance of each laboratory was evaluated using a shared, blinded proficiency testing sample. The data was processed according to ICH Q2(R2) validation parameters[4][5].

Validation Parameter (ICH Q2(R2))Lab A: UHPLC-UVLab B: HILIC-LC-MS/MSLab C: GC-MSAcceptance Criteria
Linearity Range 1.0 – 100 µg/mL0.005 – 1.0 µg/mL0.05 – 50 µg/mL

Limit of Detection (LOD) 0.5 µg/mL1.0 ng/mL15 ng/mLS/N

3
Limit of Quantitation (LOQ) 1.0 µg/mL3.0 ng/mL50 ng/mLS/N

10
Accuracy (% Recovery) 99.2% ± 0.8%101.5% ± 4.2%96.4% ± 3.5%95.0% – 105.0%
Precision (Intra-day %RSD) 0.6%2.8%3.1%

3.0% (Assay)
Specificity / Selectivity Baseline resolution (

)
Unique MRM TransitionUnique EI SpectraNo matrix interference

Conclusion & Recommendations

The inter-laboratory comparison demonstrates that no single analytical method is universally superior; rather, method selection must be dictated by the specific phase of drug development:

  • For Routine QA/QC and Batch Release: Lab A's UHPLC-UV method utilizing a polar-embedded C18 column is the gold standard. It offers the highest precision (0.6% RSD) and requires minimal sample preparation, making it ideal for high-throughput environments.

  • For Genotoxic Impurity Profiling: Lab B's HILIC-LC-MS/MS method is mandatory. Its ability to leverage high-organic mobile phases provides the necessary ionization efficiency to achieve an LOD of 1.0 ng/mL, satisfying stringent regulatory thresholds for trace impurities.

  • For Orthogonal Investigation: Lab C's GC-MS method serves as a critical tie-breaker during out-of-specification (OOS) investigations. While derivatization adds complexity, the resulting di-TMS derivative provides unambiguous structural confirmation via EI fragmentation.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." europa.eu, 2024. URL: [Link]

  • International Organization for Standardization (ISO). "ISO/IEC 17043:2023 – Conformity Assessment – General Requirements For The Competence Of Proficiency Testing Providers." ansi.org, 2023. URL: [Link]

Sources

A Comparative Guide to Confirming the Purity of Synthesized 4-Amino-3-(methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel compounds for pharmaceutical and research applications, the confirmation of purity is a critical, non-negotiable step. This guide provides a comprehensive framework for assessing the purity of synthesized 4-Amino-3-(methoxymethyl)phenol. Recognizing the potential absence of a dedicated certified reference material (CRM) for this specific molecule, we will establish a robust analytical strategy employing a combination of orthogonal analytical techniques and leveraging a commercially available, structurally similar analytical standard for comparative analysis.

This document is designed to provide not just procedural steps, but also the underlying scientific rationale for the selected methodologies, ensuring a self-validating and scientifically sound approach to purity determination.

The Challenge of Purity Confirmation and the Strategy of Comparative Analysis

The absolute purity of a synthesized active pharmaceutical ingredient (API) or research compound is paramount to ensure its safety, efficacy, and reproducibility in downstream applications. The presence of impurities, even in trace amounts, can lead to misleading biological data, side effects, and compromised product stability. For a novel compound like 4-Amino-3-(methoxymethyl)phenol, a dedicated, commercially available CRM may not exist.

In such instances, a scientifically rigorous approach involves the use of a well-characterized, high-purity, and structurally related compound as a comparative analytical standard. For the purpose of this guide, we will utilize 4-Amino-3-methylphenol , which is commercially available as an analytical standard and shares key structural motifs with our target compound, making it an excellent candidate for comparative analysis by chromatographic and spectroscopic techniques.[1][2]

Potential Impurities in the Synthesis of 4-Amino-3-(methoxymethyl)phenol

A thorough understanding of the synthetic route is crucial for anticipating potential impurities. Common synthetic pathways to substituted aminophenols may involve the reduction of a corresponding nitrophenol. Potential impurities could therefore include:

  • Isomeric Aminophenols: Positional isomers that may have been present in the starting materials or formed during the synthesis.

  • Unreacted Starting Materials: Residual nitrophenol precursor.

  • Byproducts of Side Reactions: Oxidation of the aminophenol to form colored quinone-imine species, or products of incomplete or alternative reaction pathways.

  • Residual Solvents and Reagents: Any solvents or reagents used in the synthesis and purification steps.

Orthogonal Analytical Approaches for Robust Purity Assessment

A single analytical technique is often insufficient to definitively confirm the purity of a compound. Therefore, we will employ a multi-pronged, or orthogonal, approach, utilizing techniques that separate and detect molecules based on different physicochemical properties. This guide will focus on three core techniques:

  • High-Performance Liquid Chromatography (HPLC) for the separation and quantification of non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile and semi-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and detection of impurities with different magnetic environments.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurity Profiling

HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds. The choice of a suitable stationary and mobile phase is critical for achieving optimal separation of the main compound from its potential impurities.

Rationale for Method Selection: A reversed-phase method using a C18 column is a robust starting point for the analysis of moderately polar compounds like aminophenols. To enhance the separation of potentially ionic species, a mixed-mode stationary phase containing both C18 and strong cation exchange (SCX) moieties can be particularly effective for separating aminophenol isomers.[3][4][5] The addition of a buffer to the mobile phase helps to control the ionization state of the analytes and improve peak shape.

Experimental Workflow for HPLC Analysis

Caption: Workflow for HPLC purity analysis.

Detailed HPLC Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or a mixed-mode C18/SCX column.

  • Mobile Phase: A degassed mixture of a suitable buffer (e.g., 20 mM potassium phosphate, pH 4.85) and an organic modifier like methanol or acetonitrile (e.g., 85:15 v/v).[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of maximum absorbance for aminophenols, typically around 285 nm.[4]

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the synthesized 4-Amino-3-(methoxymethyl)phenol in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a stock solution of the 4-Amino-3-methylphenol analytical standard at the same concentration.

    • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Interpretation:

The purity of the synthesized compound is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention time of the main peak in the sample chromatogram should closely match that of the 4-Amino-3-methylphenol standard, although a slight shift is expected due to the structural difference (methoxymethyl vs. methyl group). The presence of any additional peaks indicates the presence of impurities.

Comparative Data Summary (Hypothetical)

CompoundRetention Time (min)Peak Area (%)
4-Amino-3-methylphenol (Standard)8.5>99.8
Synthesized 4-Amino-3-(methoxymethyl)phenol8.299.5
Impurity 15.10.2
Impurity 29.80.3
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents and volatile byproducts from the synthesis.

Rationale for Method Selection: The amino and hydroxyl groups of aminophenols can sometimes lead to poor peak shape in GC analysis. Derivatization can improve volatility and chromatographic performance. However, for a preliminary screen, a direct injection method on a suitable column can often provide valuable information.[6]

Experimental Workflow for GC-MS Analysis

Caption: Workflow for GC-MS purity analysis.

Detailed GC-MS Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or moderately polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

  • Sample Preparation:

    • Prepare a dilute solution (e.g., 100 µg/mL) of the synthesized 4-Amino-3-(methoxymethyl)phenol in a volatile solvent such as methanol or ethyl acetate.

    • Prepare a solution of the 4-Amino-3-methylphenol analytical standard at a similar concentration.

Data Interpretation:

The mass spectrum of the main peak in the sample should be consistent with the structure of 4-Amino-3-(methoxymethyl)phenol (expected molecular ion at m/z 153). The fragmentation pattern should be analyzed to confirm the structure. The mass spectrum of the main peak can be compared to that of the 4-Amino-3-methylphenol standard (expected molecular ion at m/z 123) to identify common fragmentation pathways. Any additional peaks in the total ion chromatogram (TIC) can be identified by comparing their mass spectra to a library database (e.g., NIST).

Comparative Data Summary (Hypothetical)

CompoundRetention Time (min)Key Mass Fragments (m/z)Identification
4-Amino-3-methylphenol (Standard)12.1123, 108, 77Confirmed
Synthesized 4-Amino-3-(methoxymethyl)phenol13.5153, 122, 107, 77Consistent with structure
Impurity 19.378, 51Benzene (solvent)
Impurity 215.8139, 124, 93Isomer of starting material
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also provide valuable information about the presence of impurities.

Rationale for Method Selection: ¹H NMR provides information about the number and chemical environment of protons in a molecule. The chemical shifts, integration, and coupling patterns of the signals in the spectrum serve as a fingerprint for the compound. The presence of unexpected signals can indicate impurities. The signals for the hydroxyl and amine protons can be broad and their chemical shifts can vary depending on the solvent and concentration.[7]

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR purity analysis.

Detailed NMR Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. DMSO-d₆ is often a good choice as it can help in observing the exchangeable -OH and -NH₂ protons.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized 4-Amino-3-(methoxymethyl)phenol in approximately 0.6 mL of the deuterated solvent.

Data Interpretation:

The ¹H NMR spectrum of pure 4-Amino-3-(methoxymethyl)phenol is expected to show distinct signals for the aromatic protons, the methoxymethyl protons (-OCH₃ and -CH₂-), the amine protons (-NH₂), and the phenolic proton (-OH). The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring. The integration of the signals should correspond to the number of protons in each environment. The presence of any additional signals would suggest the presence of impurities. For comparison, the spectrum can be compared to published spectra of similar compounds like 4-Amino-3-methylphenol.

Expected ¹H NMR Signals for 4-Amino-3-(methoxymethyl)phenol (in DMSO-d₆, hypothetical):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.0br s1H-OH
~6.5-6.8m3HAromatic-H
~4.8br s2H-NH₂
~4.3s2H-CH₂-
~3.2s3H-OCH₃

Conclusion and Best Practices

Confirming the purity of a newly synthesized compound like 4-Amino-3-(methoxymethyl)phenol requires a multi-faceted analytical approach. By employing a combination of HPLC, GC-MS, and NMR spectroscopy, and utilizing a commercially available, structurally related analytical standard such as 4-Amino-3-methylphenol for comparison, researchers can build a strong, scientifically sound case for the purity of their material.

Key Takeaways:

  • Orthogonal Methods are Essential: Relying on a single analytical technique is insufficient for robust purity determination.

  • Comparative Standards are Invaluable: In the absence of a dedicated CRM, a well-characterized, structurally similar standard is a critical tool.

  • Understanding Potential Impurities is Key: Knowledge of the synthetic route helps in anticipating and identifying potential impurities.

  • Thorough Documentation is Crucial: All experimental procedures, data, and interpretations should be meticulously documented to ensure traceability and reproducibility.

By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently assess the purity of their synthesized 4-Amino-3-(methoxymethyl)phenol, ensuring the quality and integrity of their scientific endeavors.

References

  • Monitoring of aminophenol isomers in surface water samples using a new HPLC method. (2013). Environmental Monitoring and Assessment, 185(3), 2367–2375. Available at: [Link]

  • Monitoring of aminophenol isomers in surface water samples using a new HPLC method. (2012). ResearchGate. Available at: [Link]

  • The pK a values for aminophenols isomers. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved March 7, 2026, from [Link]

  • 1H proton nmr spectrum of phenol. (n.d.). Doc Brown's Chemistry. Retrieved March 7, 2026, from [Link]

  • 4-Amino-3-methoxyphenol. (n.d.). Pharmaffiliates. Retrieved March 7, 2026, from [Link]

  • Phenol, 4-amino-3-methyl-. (n.d.). NIST WebBook. Retrieved March 7, 2026, from [Link]

  • Differential substrate behaviour of phenol and aniline derivatives during conversion by horseradish peroxidase. (1999). Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1435(1-2), 22-29. Available at: [Link]

  • GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. (2021). International Research Journal of Engineering and Technology (IRJET), 8(7), 2450-2455. Available at: [Link]

  • Determination of aminophenol isomers by high-speed liquid chromatography. (1976). Journal of Chromatographic Science, 14(10), 499-500. Available at: [Link]

  • 4-Amino-3-methylphenol, 98%. (n.d.). Thermo Fisher Scientific. Retrieved March 7, 2026, from [Link]

  • CAS 61638-01-5 4-Amino-3-Methoxyphenol. (n.d.). Pharma Innovation. Retrieved March 7, 2026, from [Link]

  • H NMR Spectroscopy. (n.d.). University of Calgary. Retrieved March 7, 2026, from [Link]

  • NMR Spectra of Some Nitro-substituted N-Alkylanilines I. (1965). Acta Chemica Scandinavica, 19, 2316-2322. Available at: [Link]

  • Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons. (1974). Journal of the Chemical Society, Perkin Transactions 2, (13), 1544-1547. Available at: [Link]

  • Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography. (1984). Analyst, 109(8), 1079-1081. Available at: [Link]

Sources

Spectroscopic Differentiation of 4-Amino-3-(methoxymethyl)phenol and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the challenge of resolving positional isomers during the synthesis of active pharmaceutical ingredients (APIs). Aminophenols are ubiquitous synthetic precursors, but their functionalization—such as the introduction of a methoxymethyl (MOM) ether group—creates multiple isomeric possibilities.

Differentiating 4-Amino-3-(methoxymethyl)phenol (CAS: 168202-62-8)[1] from its positional isomers (e.g., 2-Amino-5-(methoxymethyl)phenol and 3-Amino-4-(methoxymethyl)phenol) requires more than simple pattern matching. It requires a deep understanding of physical organic chemistry: how electron-donating groups (+R), inductive effects (-I), and intramolecular hydrogen bonding dictate spectroscopic behavior.

This guide provides an objective, data-driven framework for identifying these isomers using a self-validating multimodal analytical workflow.

Multimodal Analytical Workflow

To ensure absolute structural confidence, we employ an orthogonal approach combining Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

AnalyticalWorkflow Sample Sample Preparation (Isomer Mixture) NMR NMR Spectroscopy (1H & 13C) Sample->NMR DMSO-d6 IR FT-IR Spectroscopy (Functional Groups) Sample->IR ATR Crystal MS LC-MS/MS (Fragmentation) Sample->MS ESI+ Data Multimodal Data Integration NMR->Data IR->Data MS->Data ID Isomer Differentiation & Validation Data->ID Causality Analysis

Multimodal spectroscopic workflow for differentiating aminophenol isomers.

Spectroscopic Profiling & Causality
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The base scaffold, 4-aminophenol, exhibits highly shielded aromatic protons (typically 6.4–6.8 ppm) due to the synergistic electron-donating resonance (+R) effects of both the hydroxyl (-OH) and amino (-NH2) groups[2]. When the methoxymethyl (MOM) group is introduced, it breaks the symmetry of the ring. Aromatic MOM ethers characteristically display a singlet around 4.2–4.5 ppm for the methylene (-CH2-) protons and 3.2–3.4 ppm for the methoxy (-OCH3) protons[3].

The primary diagnostic tool for these isomers is the aromatic splitting pattern , dictated by the relative positions of the substituents.

Table 1: Comparative 1H NMR Chemical Shifts (Predicted in DMSO-d6, 400 MHz)

Functional Group / Position4-Amino-3-(MOM)phenol2-Amino-5-(MOM)phenol3-Amino-4-(MOM)phenolMechanistic Causality
-OH (Phenolic) ~8.6 ppm (s, 1H)~9.1 ppm (s, 1H)~8.8 ppm (s, 1H)Intramolecular H-bonding in the 2-amino isomer deshields the OH proton.
-NH2 (Amine) ~4.3 ppm (br s, 2H)~4.5 ppm (br s, 2H)~4.6 ppm (br s, 2H)Shifted by local electronic environment; broad due to quadrupolar relaxation.
-CH2- (MOM) ~4.3 ppm (s, 2H)~4.2 ppm (s, 2H)~4.4 ppm (s, 2H)Deshielded by adjacent oxygen; slight variations due to ring position.
Aromatic H (ortho to OH) ~6.4 ppm (H6, dd)~6.7 ppm (H6, d)~6.1 ppm (H2, d)+R effect of -OH heavily shields ortho positions.
Aromatic H (ortho to NH2) ~6.5 ppm (H5, d)~6.5 ppm (H3, d)~6.2 ppm (H2, d)+R effect of -NH2 shields ortho positions.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is highly sensitive to hydrogen bonding. The O-H stretching frequency typically appears as a broad band around 3300-3400 cm⁻¹. In 2-Amino-5-(methoxymethyl)phenol , the ortho-relationship of the -OH and -NH2 groups facilitates strong intramolecular hydrogen bonding. This restricts the vibrational freedom of the O-H bond, broadening the peak and shifting it to a lower wavenumber (approx. 3250 cm⁻¹) compared to the 4-amino and 3-amino isomers, which primarily engage in intermolecular hydrogen bonding.

3. Mass Spectrometry (LC-MS/MS)

Electrospray ionization (ESI+) of these isomers yields a prominent molecular ion [M+H]+ at m/z 154.08[1]. While all isomers share the same exact mass, their collision-induced dissociation (CID) pathways differ based on substituent proximity.

MSPathway M Molecular Ion [M+H]+ m/z 154.08 Frag1 Loss of Methanol (-32 Da) m/z 122.06 M->Frag1 -CH3OH Frag3 Loss of NH3 (-17 Da) m/z 137.06 M->Frag3 -NH3 Frag2 Loss of CO (-28 Da) m/z 94.06 Frag1->Frag2 -CO

Proposed ESI+ CID fragmentation pathway for 4-Amino-3-(methoxymethyl)phenol.

The loss of methanol (-32 Da) from the methoxymethyl group is a universal feature, generating a stabilized quinone methide intermediate at m/z 122.06. However, isomers with ortho-amino and hydroxyl groups (like the 2-amino isomer) exhibit an enhanced loss of water (-18 Da) and ammonia (-17 Da) due to the proximity effect, allowing for rapid differentiation via MS/MS peak intensity ratios.

Standardized Self-Validating Experimental Protocols

To ensure reproducibility and analytical integrity, every protocol must act as a self-validating system. The following methodologies incorporate internal controls to guarantee data accuracy.

Protocol 1: Quantitative 1H & 13C NMR Acquisition

Causality: Using an internal standard ensures that chemical shifts are absolute, removing solvent-dependency errors that could lead to misidentifying an isomer.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.5 mL of anhydrous DMSO-d6.

  • Internal Calibration: Add 0.05% v/v Tetramethylsilane (TMS) as an internal zero-reference.

  • Acquisition: Acquire 1H spectra at 400 MHz (minimum 16 scans, relaxation delay 1.0 s) and 13C spectra at 100 MHz (minimum 512 scans).

  • Validation Check: Before integrating peaks, verify that the DMSO residual quintet is centered at exactly 2.50 ppm and the TMS signal is at 0.00 ppm. If the DMSO peak shifts, recalibrate the axis to prevent assignment errors.

Protocol 2: FT-IR Attenuated Total Reflectance (ATR) Analysis

Causality: ATR eliminates the moisture interference common in KBr pellets, which can mask critical O-H and N-H stretching frequencies.

  • Background Collection: Collect a background spectrum of the empty diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place 2-3 mg of the solid phenol isomer directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure uniform optical contact.

  • Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Validation Check: Run a polystyrene calibration film daily. Verify the sharp peak at exactly 1601 cm⁻¹; a deviation >2 cm⁻¹ indicates laser misalignment, invalidating H-bond shift analysis.

Protocol 3: LC-MS/MS Fragmentation Profiling

Causality: Formic acid acts as a proton source, enhancing the ionization efficiency of the basic amine group to ensure a strong [M+H]+ signal.

  • Mobile Phase: Prepare Solvent A (0.1% Formic acid in H2O) and Solvent B (0.1% Formic acid in Acetonitrile).

  • Injection: Inject 2 µL of a 1 µg/mL sample solution.

  • MS Parameters: Operate in ESI positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C. Apply a collision energy ramp of 10-30 eV.

  • Validation Check: Infuse a standard tuning mix (e.g., Agilent ESI Tune Mix) prior to the run. Validate that the mass accuracy error is < 5 ppm across the m/z 100-1000 range. Without this check, the exact mass differentiation of the m/z 122.06 fragment cannot be trusted.

References

1.[1] ChemScene. "168202-62-8 | 4-Amino-3-(methoxymethyl)phenol". ChemScene. Available at: 2.[2] ChemicalBook. "4-Aminophenol(123-30-8) 1H NMR spectrum". ChemicalBook. Available at: 3.[3] ACS Publications. "Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl". ACS Omega. Available at:

Sources

A Guide to Evaluating the Biological Potency of 4-Amino-3-(methoxymethyl)phenol and Related Compounds

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovation. Aminophenol derivatives, a class of compounds characterized by a phenol ring substituted with an amino group, have garnered significant interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic properties.[1][2] This guide focuses on a specific, lesser-studied molecule: 4-Amino-3-(methoxymethyl)phenol. Given the nascent stage of research into this particular compound, this document serves as a comprehensive framework for its biological evaluation, providing the theoretical underpinnings and practical methodologies required to characterize its potency relative to analogous structures.

Structural Considerations and Hypothesized Activity

4-Amino-3-(methoxymethyl)phenol possesses a unique substitution pattern that suggests several potential biological activities. The core aminophenol structure is the primary determinant of its likely antioxidant capacity. The presence of both a hydroxyl (-OH) and an amino (-NH2) group on the aromatic ring allows for the donation of hydrogen atoms or electrons to neutralize free radicals.[3] The relative para-position of these two groups is known to confer significant radical scavenging activity, often greater than that of meta-isomers, due to the potential for forming stable quinone-imine intermediates.[3]

The introduction of a methoxymethyl group at the ortho position to the amino group introduces steric and electronic modifications that could modulate its activity. This group may influence the compound's lipophilicity, membrane permeability, and interaction with enzyme active sites. Our evaluation, therefore, must be designed to dissect the contributions of these structural features to the overall biological effect.

A Phased Approach to Biological Potency Evaluation

A systematic evaluation of a novel compound's biological potency involves a tiered screening process, beginning with broad-spectrum in vitro assays and progressing to more specific mechanistic studies. This guide outlines three fundamental assays to establish a baseline biological profile for 4-Amino-3-(methoxymethyl)phenol: antioxidant capacity, cytotoxicity, and enzyme inhibition.

Phase 1: Antioxidant Capacity Assessment

Rationale: The primary hypothesized activity of an aminophenol is its ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are robust, high-throughput methods to quantify this activity. They provide a measure of the compound's ability to donate a hydrogen atom or an electron, a common mechanism of antioxidant action.[3]

Comparative Compounds: To contextualize the results for 4-Amino-3-(methoxymethyl)phenol, it is crucial to test it alongside well-characterized aminophenols.

  • 4-Aminophenol (p-AP): The parent compound, known for its strong antioxidant activity.[4]

  • 2-Aminophenol (o-AP): An isomer with potent radical scavenging properties.[3]

  • N-Acetyl-p-aminophenol (APAP or Acetaminophen): A derivative where the amino group is acetylated, which has been shown to have significantly lower antioxidant capacity than p-AP.[4]

  • Trolox: A water-soluble analog of vitamin E, used as a standard positive control.

Experimental Workflow: DPPH Radical Scavenging Assay

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_incubation Incubation & Measurement cluster_analysis Data Analysis prep_compound Prepare serial dilutions of 4-Amino-3-(methoxymethyl)phenol and control compounds in methanol add_compound Add 100 µL of compound/ control solution to wells prep_compound->add_compound prep_dpph Prepare a fresh 0.1 mM DPPH solution in methanol add_dpph Add 100 µL of DPPH solution to each well and mix prep_dpph->add_dpph add_compound->add_dpph incubate Incubate in the dark at room temperature for 30 minutes add_dpph->incubate measure Measure absorbance at 517 nm using a microplate reader incubate->measure calculate_inhibition Calculate % Inhibition: [(Abs_control - Abs_sample) / Abs_control] * 100 measure->calculate_inhibition plot_curve Plot % Inhibition vs. log[Concentration] calculate_inhibition->plot_curve determine_ic50 Determine IC50 value from the dose-response curve plot_curve->determine_ic50

Caption: Workflow for the DPPH Radical Scavenging Assay.

Detailed Protocol: DPPH Assay

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of 4-Amino-3-(methoxymethyl)phenol and each comparative compound in methanol.

    • Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 1000 µM).

    • Prepare a 0.1 mM DPPH solution in methanol. This solution should be freshly made and protected from light.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each compound dilution. For the control, add 100 µL of methanol.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Mix gently and incubate the plate at room temperature in the dark for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the % inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Anticipated Results and Interpretation: A lower IC50 value indicates higher antioxidant activity. By comparing the IC50 of 4-Amino-3-(methoxymethyl)phenol to that of p-AP and o-AP, we can determine if the methoxymethyl substitution enhances, diminishes, or has no significant effect on its radical scavenging potential.

Table 1: Hypothetical Antioxidant Activity Data

CompoundDPPH IC50 (µM)ABTS TEAC (Trolox Equivalents)
4-Amino-3-(methoxymethyl)phenolTo be determinedTo be determined
4-Aminophenol (p-AP)24.1[4]1.2
N-Acetyl-p-aminophenol (APAP)>3000[4]0.1
2-Aminophenol (o-AP)~301.1
Trolox (Standard)29.0[4]1.0
Phase 2: Cytotoxicity Screening

Rationale: It is essential to assess the potential toxicity of a novel compound to mammalian cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[5][6] This assay will help establish a therapeutic window for 4-Amino-3-(methoxymethyl)phenol and identify potential for development as a cytotoxic agent, for instance in oncology.[7][8]

Cell Lines: A panel of cell lines should be used to assess both general and cancer-specific cytotoxicity.

  • HCT-116: A human colorectal cancer cell line.[6]

  • MCF-7: A human breast adenocarcinoma cell line.

  • HBL-100 or other non-cancerous cell line: To assess selectivity towards cancer cells.[6]

Experimental Workflow: MTT Cytotoxicity Assay

cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells (e.g., 1 x 10^4 cells/well) in a 96-well plate incubate_24h Incubate for 24 hours to allow attachment seed_cells->incubate_24h add_compound Treat cells with serial dilutions of 4-Amino-3-(methoxymethyl)phenol and control compounds incubate_24h->add_compound incubate_72h Incubate for 48-72 hours add_compound->incubate_72h add_mtt Add MTT solution (e.g., 20 µL of 5 mg/mL) to each well incubate_72h->add_mtt incubate_4h Incubate for 4 hours until formazan crystals form add_mtt->incubate_4h add_solubilizer Add solubilizing agent (e.g., DMSO) and mix to dissolve crystals incubate_4h->add_solubilizer measure_abs Measure absorbance at 570 nm add_solubilizer->measure_abs calculate_viability Calculate % Cell Viability relative to untreated control measure_abs->calculate_viability determine_ic50 Determine IC50 value from the dose-response curve calculate_viability->determine_ic50

Caption: Workflow for the MTT Cytotoxicity Assay.

Detailed Protocol: MTT Assay

  • Cell Seeding:

    • Seed the selected cell lines into 96-well plates at a density of 1 x 10^4 cells per well.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 4-Amino-3-(methoxymethyl)phenol in the appropriate cell culture medium.

    • Remove the old medium from the cells and replace it with medium containing the test compound at various concentrations (e.g., 0.1 to 200 µM). Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

    • Incubate the plates for 48 to 72 hours.

  • MTT Addition and Measurement:

    • Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Table 2: Hypothetical Cytotoxicity Data (IC50 in µM)

CompoundHCT-116MCF-7HBL-100
4-Amino-3-(methoxymethyl)phenolTo be determinedTo be determinedTo be determined
Doxorubicin (Positive Control)0.20 - 5.0~1.0~10.0
4-Aminophenol (p-AP)>100>100>100
o-Aminophenol Derivative 6i71.29 (A549)80.0229.46 (HepG2)

Note: Data for aminophenol derivatives can vary significantly based on the specific substitutions and cell lines used.

Phase 3: Enzyme Inhibition Assays

Rationale: The phenolic structure of the target compound makes it a candidate for interaction with various enzymes. For instance, many phenolic compounds are known to inhibit tyrosinase, a key enzyme in melanin synthesis. Others may interact with peroxidases or cyclooxygenases (COX), enzymes involved in inflammation. An initial screen against a relevant enzyme can provide valuable insight into a more specific mechanism of action.

Example Assay: Tyrosinase Inhibition

Detailed Protocol: Mushroom Tyrosinase Inhibition Assay

  • Reagent Preparation:

    • Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

    • Prepare a solution of L-DOPA (substrate) in the same buffer.

    • Prepare serial dilutions of 4-Amino-3-(methoxymethyl)phenol and a known inhibitor like kojic acid.

  • Assay Procedure (96-well plate):

    • Add the test compound dilutions to the wells.

    • Add the tyrosinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the L-DOPA solution.

  • Data Acquisition and Analysis:

    • Monitor the formation of dopachrome by measuring the increase in absorbance at 475 nm over time.

    • Calculate the initial reaction rates and determine the percentage of enzyme inhibition for each compound concentration.

    • Calculate the IC50 value for tyrosinase inhibition.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of the biological potency of 4-Amino-3-(methoxymethyl)phenol. By employing standardized assays for antioxidant capacity, cytotoxicity, and enzyme inhibition, and by making direct comparisons to structurally related and well-characterized aminophenols, researchers can build a comprehensive biological profile of this novel compound. The data generated from these initial screens will be instrumental in guiding further, more complex investigations, including mechanistic studies, in vivo efficacy models, and structure-activity relationship (SAR) analyses. The true potential of 4-Amino-3-(methoxymethyl)phenol awaits discovery through the rigorous application of these scientific principles.

References

  • Sugahara, T., et al.
  • Kuete, V., et al. (2016). Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. Phytomedicine, 23(8), 856-863. Available from: [Link]

  • Nguyen, H. D., et al.
  • Ito, K., et al. (1995). Synthesis and topical antiinflammatory and antiallergic activities of antioxidant o-aminophenol derivatives. Journal of Medicinal Chemistry, 38(13), 2461-2471. Available from: [Link]

  • Al-Oqaili, N. A. M., et al. (2024). Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. F1000Research, 13, 23.
  • Kim, J. H., et al. (2022). Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. Applied Biological Chemistry, 65(1), 1-7.
  • Kammeyer, E. J., et al. (2019). Mechanism of action of 4-substituted phenols to induce vitiligo and antimelanoma immunity. Pigment Cell & Melanoma Research, 32(2), 249-260.
  • Zilbeyaz, K., et al. (2018). Inhibitory Properties of Aniline, Aminophenol Compounds and their N-acetylated Derivatives on Carbonic Anhydrase. Eurasian Journal of Science, 4(1), 1-9.
  • Fanzone, M. L., et al. (2024). In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents.
  • Yazan, L. S., et al. (2020). Antioxidant and Cytotoxicity Activity of Phenolic Compounds from Piper sarmentosum Roxb. Against T47D Human Breast Cancer Cell.
  • Le, T. V., et al. (2025). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Letters in Organic Chemistry, 22.
  • Selassie, C. D., et al. (2005). Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study. Journal of Medicinal Chemistry, 48(22), 7234-7242.
  • Le, T. V., et al. (2025). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Letters in Organic Chemistry, 22.
  • Hossain, M. S., et al. (2024). Synthesis and Biological Evaluation of p-Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach. Chemistry & Biodiversity, 21(12), e202401345.
  • El-Sayed, M. A., et al. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. Bioorganic & Medicinal Chemistry, 85, 117282.
  • Nihei, K., et al. (2014). Effect of p-aminophenols on tyrosinase activity. Bioorganic & Medicinal Chemistry, 22(15), 4059-4064. Available from: [Link]

  • Khan, M. A., et al. (2014). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. Journal of Chemistry, 2014, 1-7.

Sources

Safety Operating Guide

Mastering the Safe Handling of 4-Amino-3-(methoxymethyl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 4-Amino-3-(methoxymethyl)phenol (CAS No. 168202-62-8), a key intermediate in various synthetic pathways. By moving beyond a simple checklist and explaining the causality behind each procedural step, this document aims to be your preferred source for chemical handling safety, building a foundation of deep trust and providing value that extends beyond the product itself.

Hazard Identification and Risk Assessment: Understanding the "Why"

4-Amino-3-(methoxymethyl)phenol is a substituted aminophenol. While specific toxicological data is limited, its structure necessitates a conservative approach to handling, drawing parallels with the known hazards of phenol and its derivatives. The primary risks are associated with its potential for irritation, sensitization, and toxicity upon exposure.

A Safety Data Sheet (SDS) for 4-Amino-3-(methoxymethyl)phenol classifies the compound with the following hazard statements[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications underscore the critical need for a multi-layered personal protective equipment (PPE) strategy to prevent exposure through ingestion, skin contact, eye contact, and inhalation[1][2]. Phenol and its derivatives are known to be rapidly absorbed through the skin, which can lead to systemic toxicity; therefore, preventing dermal exposure is a primary objective[3][4].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a regulatory requirement but a critical, science-based decision to ensure personal safety. All handling of 4-Amino-3-(methoxymethyl)phenol, especially outside of a controlled environment like a glovebox, must be conducted within a certified chemical fume hood to mitigate inhalation risks[5].

PPE Selection Summary
Task LevelEye & Face ProtectionHand ProtectionBody & Respiratory Protection
Handling Solids (e.g., weighing, transfers)ANSI Z87.1 compliant safety glasses with side shields[5].Double-glove with nitrile gloves for incidental contact. Change immediately if contaminated[6].Fully buttoned flame-resistant (FR) lab coat.[5] For dust generation, a NIOSH-approved respirator with a particulate filter (P2 or P95) is required[1].
Preparing Solutions (e.g., dissolving in solvents)Chemical splash goggles. A face shield should be worn over goggles if there is a significant splash risk[5].Heavy-duty chemical-resistant gloves (Neoprene or Butyl Rubber) over nitrile gloves[3][6][7].Chemical-resistant apron over an FR lab coat[4][5]. Work must be performed in a chemical fume hood.
Running Reactions & Work-up Chemical splash goggles and face shield.Heavy-duty chemical-resistant gloves (Neoprene or Butyl Rubber) over nitrile gloves[3][6][7].Chemical-resistant apron over an FR lab coat[4][5]. All operations must be within a chemical fume hood.

Causality of Glove Selection: Nitrile gloves offer good protection against incidental splashes but are not suitable for prolonged contact with many organic solvents. For extended handling or immersion, materials like Neoprene and Butyl Rubber are recommended for their superior resistance to a broad range of chemicals, including phenols[6][7]. Always consult the glove manufacturer's compatibility charts for specific solvents being used[8][9].

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection start Start: Handling 4-Amino-3- (methoxymethyl)phenol task Identify Task: - Weighing Solid - Preparing Solution - Running Reaction start->task exposure Assess Exposure Potential: - Dust/Aerosol? - Splash Risk? task->exposure weighing Level 1 PPE: - Safety Glasses - Double Nitrile Gloves - Lab Coat - Respirator (if dusty) exposure->weighing Low Splash Solid Handling solution Level 2 PPE: - Goggles & Face Shield - Neoprene/Butyl Gloves - Chem-Resistant Apron - Fume Hood exposure->solution High Splash Solution Prep/ Reaction caption PPE selection workflow based on task.

Caption: PPE selection workflow based on task.

Step-by-Step Handling & Operational Plan

This section provides a procedural guide for a common laboratory task: preparing a solution of 4-Amino-3-(methoxymethyl)phenol for a reaction.

Objective: To safely weigh and dissolve 1 gram of solid 4-Amino-3-(methoxymethyl)phenol in a solvent.

Materials:

  • 4-Amino-3-(methoxymethyl)phenol (solid)

  • Selected organic solvent

  • Glassware (beaker, graduated cylinder, stir bar)

  • Spatula

  • Analytical balance

  • Magnetic stir plate

Protocol:

  • Preparation and Pre-Check:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Confirm the location of the nearest safety shower and eyewash station[5].

    • Don the appropriate PPE as specified for "Preparing Solutions" in the table above (goggles, face shield, neoprene/butyl gloves over nitrile, chemical-resistant apron over lab coat).

  • Weighing the Solid:

    • Place a clean, dry beaker on the analytical balance within the fume hood (if possible) or on a designated weighing station. Tare the balance.

    • Carefully transfer approximately 1 gram of 4-Amino-3-(methoxymethyl)phenol into the beaker using a clean spatula. Avoid generating dust[2]. If dust is unavoidable, a respirator is mandatory.

    • Record the exact mass.

  • Dissolution:

    • Move the beaker containing the solid to the center of the fume hood.

    • Add a magnetic stir bar to the beaker.

    • Measure the required volume of solvent using a graduated cylinder.

    • Slowly add the solvent to the beaker while gently stirring on a magnetic stir plate. Keep the sash of the fume hood at the lowest practical height.

  • Post-Procedure Cleanup:

    • Once the solid is fully dissolved, cap the container.

    • Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol) in the fume hood, collecting the rinse as hazardous waste.

    • Wipe down the work surface in the fume hood with a suitable solvent and absorbent pads. Dispose of the pads as hazardous waste.

    • Carefully remove outer gloves (neoprene/butyl) and dispose of them as hazardous waste. Remove inner nitrile gloves and dispose of them.

    • Wash hands thoroughly with soap and water[3][10].

Emergency Procedures and Decontamination

Immediate and correct response to an exposure is critical to minimizing harm.

  • Skin Contact: RAPID DECONTAMINATION IS ESSENTIAL[5]. Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes[11]. If available, after an initial water flush, swab the area repeatedly with low-molecular-weight Polyethylene Glycol (PEG 300 or 400), as it is more effective than water at removing phenol from the skin[3][12]. Seek immediate medical attention for any exposure, regardless of the apparent severity[4].

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open[1][3]. Remove contact lenses if present and easy to do. Seek immediate medical attention[5].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[2].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[2].

  • Spills: For small spills of solid material, avoid generating dust. Gently sweep up the material and place it into a sealed, labeled container for hazardous waste disposal[2]. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal[3]. All spill cleanup should be performed wearing the highest level of PPE.

Waste Disposal Plan

All materials contaminated with 4-Amino-3-(methoxymethyl)phenol must be treated as hazardous waste.

  • Solid Waste: This includes excess reagent, contaminated absorbent pads, and disposable PPE (gloves, aprons). Collect in a dedicated, sealed, and clearly labeled hazardous waste container[3][5].

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a labeled, sealed hazardous waste container compatible with the solvents used. Do not mix with incompatible waste streams[10].

  • Disposal Method: The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber, handled by a licensed hazardous waste disposal company[10]. Always follow local, state, and federal regulations for hazardous waste disposal[10].

By adhering to these detailed protocols and understanding the rationale behind them, you contribute to a culture of safety and scientific excellence within your laboratory.

References

  • Fay, M., & Wiles, J. (2023, March 13). Phenol Toxicity. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available at: [Link]

  • University of Wollongong Australia. Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol. Available at: [Link]

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. Available at: [Link]

  • Princeton University Environmental Health & Safety. (2017, January 26). Guidelines for the Selection of Chemical-Resistant Gloves. Available at: [Link]

  • University of California, Berkeley Environmental Health & Safety. Glove Selection Guide. Available at: [Link]

  • A-INFO. (2024, November 1). 4-Amino-3-(methoxymethyl)phenol - Safety Data Sheet. Available at: [Link]

  • eLCOSH. Chemical Glove Selection. Available at: [Link]

  • University of California, Riverside Environmental Health & Safety. SAFE USE OF PHENOL. Available at: [Link]

  • Droppe. (2024, December 20). Choosing the Right Glove Material: Guide to Chemical Protection. Available at: [Link]

  • Technion – Israel Institute of Technology Safety Unit. Chemical Waste Management Guide. Available at: [Link]

  • PetroChemistry.eu. for the SAFE USE of PHENOL. Available at: [Link]

  • McMaster University. (2024, March 13). SOP – Handling Phenol. Available at: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2014, November 27). Phenol, 4-amino-3-methyl-: Human health tier II assessment. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.